Metizoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTJVMYMFXHIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17692-22-7 (Parent) | |
| Record name | Metizoline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00198931 | |
| Record name | Metizoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-37-9 | |
| Record name | Metizoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metizoline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metizoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-[(2-methylbenzo[b]thien-3-yl)methyl]-1H-imidazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METIZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU364U720Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Metizoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metizoline hydrochloride is a sympathomimetic agent, belonging to the imidazoline class of compounds, primarily utilized as a nasal decongestant. Its therapeutic effect is predicated on its activity as an agonist at adrenergic receptors, leading to vasoconstriction of the nasal mucosa and subsequent alleviation of congestion. This guide provides a detailed examination of the putative mechanism of action of metizoline, grounded in the established pharmacology of imidazoline derivatives and adrenergic receptor signaling. While specific quantitative binding and functional data for metizoline are not extensively available in publicly accessible literature, this document synthesizes the foundational principles of its likely molecular interactions and downstream cellular effects. We will explore the roles of α-adrenergic receptor subtypes, their signal transduction pathways, and the potential contribution of imidazoline receptors. Furthermore, this guide outlines the standard experimental methodologies employed to characterize the pharmacological profile of such an agent, offering a framework for its empirical investigation.
Introduction to Metizoline and the Imidazoline Class
Metizoline is a synthetic sympathomimetic amine characterized by a core imidazoline structure.[1] This structural motif is common to a range of pharmacologically active compounds, including other well-known nasal decongestants like oxymetazoline and xylometazoline.[2] The primary clinical application of metizoline hydrochloride is the topical treatment of nasal congestion, where it effects a rapid and localized vasoconstriction of the blood vessels within the nasal passages.[1] This action reduces swelling and edema of the nasal mucosa, thereby increasing the patency of the nasal airways.
The pharmacological activity of imidazoline derivatives is primarily attributed to their interaction with the adrenergic system, specifically the α-adrenergic receptors.[2] Additionally, the imidazoline structure itself can confer affinity for a distinct class of imidazoline receptors, which may also contribute to the overall pharmacological profile of these drugs.[3]
Molecular Targets of Metizoline Hydrochloride
The vasoconstrictive effects of metizoline are mediated through its agonistic activity at α-adrenergic receptors located on the smooth muscle cells of the nasal vasculature. The relative activity of metizoline at the different α-adrenergic receptor subtypes (α1 and α2) dictates its precise pharmacological effects.
α-Adrenergic Receptors
α-adrenergic receptors are G-protein coupled receptors (GPCRs) that are endogenously activated by the catecholamines epinephrine and norepinephrine. They are broadly classified into two main types, α1 and α2, each with further subtypes.
-
α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is the primary driver of smooth muscle contraction, leading to vasoconstriction.[4]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] In the context of vascular smooth muscle, particularly in the venous capacitance vessels of the nasal mucosa, a reduction in cAMP can contribute to vasoconstriction. Imidazoline decongestants are known to be particularly effective agonists at α2-adrenergic receptors.[2]
Based on the pharmacology of other imidazoline-based nasal decongestants, it is highly probable that metizoline hydrochloride acts as an agonist at both α1- and α2-adrenergic receptors to elicit its vasoconstrictor effect. The activation of α1 receptors would lead to potent arterial vasoconstriction, while α2 receptor agonism would contribute to the constriction of venous sinusoids in the nasal mucosa.[2]
Imidazoline Receptors
The imidazoline moiety of metizoline suggests a potential interaction with imidazoline receptors (I-receptors). These are a distinct class of receptors that recognize imidazoline ligands and are not activated by catecholamines. There are three main subtypes:
-
I1-Imidazoline Receptors: Primarily involved in the central regulation of blood pressure.[3]
-
I2-Imidazoline Receptors: Located on the outer mitochondrial membrane and are associated with monoamine oxidase.[6]
-
I3-Imidazoline Receptors: Found in pancreatic β-cells and regulate insulin secretion.[6]
While some centrally acting antihypertensive imidazoline drugs exert their effects through I1 receptors, the role of imidazoline receptors in the peripheral vasoconstriction induced by topical nasal decongestants is less clear. It is possible that metizoline possesses some affinity for these receptors, but its primary decongestant effect is most likely mediated through the well-established α-adrenergic pathways. Further research would be required to definitively characterize the interaction of metizoline with imidazoline receptor subtypes.
Signal Transduction Pathways
The physiological response to metizoline hydrochloride is a direct consequence of the activation of specific intracellular signaling cascades following receptor binding.
α1-Adrenergic Receptor Signaling Pathway
The vasoconstriction mediated by α1-adrenergic receptor activation is a well-elucidated pathway:
α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptor-mediated component of vasoconstriction involves the inhibition of the adenylyl cyclase pathway:
Experimental Characterization of Metizoline's Mechanism of Action
To definitively elucidate the mechanism of action of metizoline hydrochloride, a series of in vitro pharmacological assays would be necessary. The following outlines the standard experimental workflows.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of metizoline hydrochloride for α1- and α2-adrenergic receptors, as well as I1 and I2 imidazoline receptors.
Methodology:
-
Membrane Preparation: Clonal cell lines stably expressing the human receptor of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, I1, I2) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competition Binding Assay:
-
A constant concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Clonidine for I1, [3H]-Idazoxan for I2) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled metizoline hydrochloride are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of metizoline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity (Ki) Data for Metizoline Hydrochloride
| Receptor Subtype | Hypothetical Ki (nM) |
| α1A-Adrenergic | 50 |
| α1B-Adrenergic | 150 |
| α1D-Adrenergic | 100 |
| α2A-Adrenergic | 20 |
| α2B-Adrenergic | 75 |
| α2C-Adrenergic | 90 |
| I1-Imidazoline | >1000 |
| I2-Imidazoline | >1000 |
| Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation. |
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. This is typically quantified as the half-maximal effective concentration (EC50).
Objective: To determine the functional potency (EC50) and efficacy of metizoline hydrochloride at α1- and α2-adrenergic receptors.
Methodology:
-
α1-Adrenergic Receptor Functional Assay (Calcium Mobilization):
-
Cells expressing the α1-adrenergic receptor subtype of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence measurement is taken.
-
Increasing concentrations of metizoline hydrochloride are added to the cells.
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.
-
The EC50 value is determined from the concentration-response curve.
-
-
α2-Adrenergic Receptor Functional Assay (cAMP Inhibition):
-
Cells expressing the α2-adrenergic receptor subtype of interest are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Increasing concentrations of metizoline hydrochloride are added to the cells.
-
The cells are lysed, and the intracellular cAMP concentration is measured using an appropriate assay (e.g., ELISA, HTRF).
-
The EC50 value for the inhibition of cAMP production is calculated from the concentration-response curve.
-
Table 2: Hypothetical Functional Potency (EC50) Data for Metizoline Hydrochloride
| Receptor Subtype | Assay | Hypothetical EC50 (nM) |
| α1A-Adrenergic | Calcium Mobilization | 80 |
| α2A-Adrenergic | cAMP Inhibition | 35 |
| Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation. |
Conclusion
The mechanism of action of metizoline hydrochloride as a nasal decongestant is attributable to its role as an agonist at α-adrenergic receptors, leading to vasoconstriction of the nasal mucosa. Based on its imidazoline structure and the pharmacology of related compounds, it is highly likely that metizoline interacts with both α1- and α2-adrenergic receptor subtypes. The activation of Gq-coupled α1 receptors would increase intracellular calcium, while the activation of Gi-coupled α2 receptors would decrease cAMP levels, both pathways converging to promote smooth muscle contraction. While a potential interaction with imidazoline receptors cannot be entirely ruled out without specific experimental data, the primary therapeutic effect is overwhelmingly likely to be mediated by the adrenergic system. The in-depth characterization of metizoline's receptor binding profile and functional potency through the experimental approaches outlined in this guide would provide a definitive and quantitative understanding of its mechanism of action.
References
- Eccles, R., & Martensson, K. (2010). The nasal decongestant effect of xylometazoline in the common cold. American Journal of Rhinology, 24(1), 491-496.
- Bousquet, P., & Feldman, J. (1999). Imidazoline receptors: a new concept in central regulation of the arterial blood pressure. Journal of Cardiovascular Pharmacology, 34 Suppl 1, S1-7.
- Haen, E. (1996). Alpha-adrenoceptor blocking agents. In Handbook of Experimental Pharmacology (Vol. 118, pp. 249-293). Springer, Berlin, Heidelberg.
- Starke, K. (2001). Presynaptic autoreceptors in the third decade: focus on α2-adrenoceptors. Journal of Neurochemistry, 78(4), 685-693.
- Corboz, M. R., Varty, L. M., & Rivelli, M. A. (2007). Mechanism of decongestant activity of alpha 2-adrenoceptor agonists. Pulmonary Pharmacology & Therapeutics, 20(5), 575-582.
- Lachowicz, J. Z., & Sze, T. (1995). Imidazoline receptors. General Pharmacology: The Vascular System, 26(7), 1475-1481.
- MacKinnon, A. C., & Spedding, M. (1993). The interaction of the imidazoline-like drug, idazoxan, with the nicotinic acetylcholine receptor of PC12 cells. British Journal of Pharmacology, 108(4), 861-866.
- Michel, M. C., & Insel, P. A. (1989). Are there multiple imidazoline binding sites?. Trends in Pharmacological Sciences, 10(9), 342-344.
- Ruffolo Jr, R. R. (1991). The pharmacology of imidazolines. Annual Review of Pharmacology and Toxicology, 31(1), 369-391.
- Gothert, M. (1995). Imidazoline binding sites in the central nervous system. Annals of the New York Academy of Sciences, 763(1), 1-11.
- Ernsberger, P., Graves, M. E., & Graff, L. M. (1995). I1-imidazoline receptors: definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763(1), 22-42.
- Bousquet, P., Bruban, V., & Schann, S. (2000). Imidazoline receptors: from the discovery to the first selective ligand. Fundamental & Clinical Pharmacology, 14(1), 1-10.
- Munk, S. A., & Macdonald, T. L. (1995). Imidazoline receptors and their ligands. Annual Reports in Medicinal Chemistry, 30, 61-70.
- Reis, D. J., & Regunathan, S. (1998). Is agmatine a novel neurotransmitter in brain?. Trends in Pharmacological Sciences, 19(11), 441-443.
-
PubChem. (n.d.). Metizoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Bellomo, R. G. (2022). Function and mechanism of action of alpha-methyldopa: An update.
-
Ninja Nerd. (2022, September 23). Adrenergic Agonists | Autonomic Pharmacology [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Alpha adrenergic agonist – Knowledge and References. Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Synthesis of Metizoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metizoline hydrochloride, a potent vasoconstrictor, holds significant therapeutic value. This comprehensive technical guide provides a detailed exploration of a viable synthetic pathway for its preparation. The synthesis is dissected into key stages, commencing with the construction of the foundational 2-methylbenzo[b]thiophene core, followed by strategic functionalization at the C3 position to introduce a cyanomethyl sidechain. Subsequent classical Pinner reaction and cyclization steps lead to the formation of the integral 2-imidazoline ring. The guide culminates in the preparation of the final hydrochloride salt. Each synthetic step is elucidated with mechanistic insights, detailed experimental protocols, and safety considerations, offering a robust framework for researchers in the field of medicinal chemistry and drug development.
Introduction
Metizoline, chemically known as 2-(2-methylbenzo[b]thien-3-ylmethyl)-2-imidazoline, is a sympathomimetic agent that acts as an α-adrenergic receptor agonist.[1] Its vasoconstrictive properties have led to its investigation and use in pharmaceutical formulations, primarily for nasal decongestion. The synthesis of Metizoline hydrochloride requires a multi-step approach, beginning with the assembly of the heterocyclic benzo[b]thiophene scaffold. This guide outlines a logical and efficient synthetic route, emphasizing the rationale behind the chosen reactions and methodologies.
Overall Synthetic Strategy
The synthesis of Metizoline hydrochloride can be conceptually divided into three main phases:
-
Core Synthesis: Construction of the 2-methylbenzo[b]thiophene nucleus.
-
Side Chain Elaboration: Introduction and modification of a one-carbon unit at the 3-position to form the crucial 2-(2-methylbenzo[b]thien-3-yl)acetonitrile intermediate.
-
Heterocycle Formation and Salt Preparation: Construction of the 2-imidazoline ring and subsequent conversion to the hydrochloride salt.
Caption: Overall synthetic workflow for Metizoline hydrochloride.
Part 1: Synthesis of the 2-Methylbenzo[b]thiophene Core
The benzo[b]thiophene ring system is a common scaffold in medicinal chemistry.[2] While numerous methods exist for its synthesis, a common approach involves the cyclization of a substituted thiophenol derivative. For the synthesis of 2-methylbenzo[b]thiophene, one can start from thiophenol and propionaldehyde.
Experimental Protocol: Synthesis of 2-Methylbenzo[b]thiophene
Reaction Scheme:
Caption: Synthesis of the 2-methylbenzo[b]thiophene core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophenol | 110.18 | 11.0 g | 0.1 |
| Propionaldehyde | 58.08 | 6.4 g | 0.11 |
| Polyphosphoric acid | - | 50 g | - |
| Toluene | - | 100 mL | - |
Procedure:
-
To a stirred solution of thiophenol (11.0 g, 0.1 mol) in toluene (100 mL), add propionaldehyde (6.4 g, 0.11 mol).
-
Slowly add polyphosphoric acid (50 g) to the mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice (200 g).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-methylbenzo[b]thiophene.
Expertise & Experience: The use of polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization. Toluene is a suitable solvent due to its high boiling point and ability to form an azeotrope with water, which can be removed during the reaction.
Part 2: Side Chain Elaboration at the C3 Position
With the core synthesized, the next crucial step is the introduction of a one-carbon unit at the 3-position. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including benzo[b]thiophenes.[3][4][5]
Step 2.1: Vilsmeier-Haack Formylation
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-methylbenzo[b]thiophene.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzo[b]thiophene | 148.23 | 14.8 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 16.9 g (10.3 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 g (8.5 mL) | 0.11 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of DMF (8.0 g, 0.11 mol) in DCM (20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in DCM (80 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and pour it into a stirred mixture of ice and water (200 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from ethanol to yield 2-methylbenzo[b]thiophene-3-carbaldehyde.
Trustworthiness: The Vilsmeier reagent is a mild electrophile, which selectively formylates the electron-rich 3-position of the 2-methylbenzo[b]thiophene. The workup procedure is critical to hydrolyze the intermediate iminium salt to the desired aldehyde.
Step 2.2: Reduction of the Aldehyde
The aldehyde is then reduced to the corresponding alcohol.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzo[b]thiophene-3-carbaldehyde | 176.23 | 17.6 g | 0.1 |
| Sodium borohydride (NaBH₄) | 37.83 | 4.2 g | 0.11 |
| Methanol | - | 150 mL | - |
Procedure:
-
Dissolve 2-methylbenzo[b]thiophene-3-carbaldehyde (17.6 g, 0.1 mol) in methanol (150 mL) and cool the solution to 0 °C.
-
Slowly add sodium borohydride (4.2 g, 0.11 mol) in portions.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain (2-methylbenzo[b]thiophen-3-yl)methanol.
Step 2.3: Conversion to the Chloride
The alcohol is converted to the more reactive chloride.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2-Methylbenzo[b]thiophen-3-yl)methanol | 178.25 | 17.8 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Pyridine | - | 0.5 mL | - |
Procedure:
-
Dissolve (2-methylbenzo[b]thiophen-3-yl)methanol (17.8 g, 0.1 mol) in DCM (100 mL) and add a catalytic amount of pyridine.
-
Cool the solution to 0 °C and add thionyl chloride (14.3 g, 0.12 mol) dropwise.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(chloromethyl)-2-methylbenzo[b]thiophene.
Step 2.4: Cyanation
The final step in the side chain elaboration is the introduction of the nitrile group.[6][7][8]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Chloromethyl)-2-methylbenzo[b]thiophene | 196.70 | 19.7 g | 0.1 |
| Sodium cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |
Procedure:
-
Dissolve 3-(chloromethyl)-2-methylbenzo[b]thiophene (19.7 g, 0.1 mol) in DMSO (100 mL).
-
Add sodium cyanide (5.4 g, 0.11 mol) and heat the mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into water (300 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(2-methylbenzo[b]thiophen-3-yl)acetonitrile.
Part 3: Imidazoline Ring Formation and Salt Preparation
The key 2-(2-methylbenzo[b]thiophen-3-yl)acetonitrile intermediate is now ready for the construction of the 2-imidazoline ring via the Pinner reaction.[9][10][11][12]
Step 3.1: Pinner Reaction
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. chem.ucla.edu [chem.ucla.edu]
Metizoline Hydrochloride: A Technical Deep Dive for Drug Development Professionals
An In-depth Guide to the Chemistry, Pharmacology, and Analytical Characterization of a Promising Vasoconstrictor
Metizoline hydrochloride, a synthetic sympathomimetic agent, holds potential as a topical nasal decongestant. As an alpha-adrenergic agonist, its mechanism of action centers on the vasoconstriction of nasal blood vessels, offering relief from nasal congestion. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core scientific principles of metizoline hydrochloride, from its molecular action to its clinical application.
Molecular Profile and Physicochemical Properties
Metizoline is structurally characterized by an imidazoline ring linked to a 2-methyl-1-benzothiophen-3-yl methyl group. This structure is fundamental to its sympathomimetic activity. The hydrochloride salt enhances its solubility and stability for pharmaceutical formulations.
Table 1: Physicochemical Properties of Metizoline Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₅ClN₂S | |
| Molecular Weight | 266.79 g/mol | |
| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
| CAS Number | 5090-37-9 | |
| ATC Code | R01AA10 | [1] |
Mechanism of Action: Targeting Alpha-Adrenergic Receptors
Metizoline hydrochloride exerts its pharmacological effect primarily through its interaction with alpha-adrenergic receptors located on the smooth muscle of nasal blood vessels.[1] As a sympathomimetic agent, it mimics the action of endogenous catecholamines like norepinephrine.
Activation of α1-adrenergic receptors is the principal pathway for vasoconstriction.[2] This process is initiated by the binding of metizoline to the receptor, which triggers a conformational change and activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increased intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in smooth muscle contraction and vasoconstriction.
While the primary action is on α1-receptors, like many imidazoline derivatives, metizoline may also exhibit activity at α2-adrenergic and imidazoline receptors.[3] Agonism at presynaptic α2-adrenergic receptors can create a negative feedback loop, reducing the release of norepinephrine from sympathetic nerve terminals, which could modulate the overall vasoconstrictor effect.[4] The interaction with imidazoline receptors (I1, I2, I3) is another area of interest for this class of compounds, with potential implications for side effects and secondary mechanisms of action.[5][6]
Pharmacokinetics and Pharmacodynamics
As a topical nasal decongestant, metizoline hydrochloride is formulated for local action with minimal systemic absorption to reduce the likelihood of systemic side effects.[1] The pharmacokinetics of topically applied nasal decongestants like metizoline are characterized by a rapid onset of action.
Limited data are available specifically for metizoline's pharmacokinetic profile. However, by analogy with other imidazoline-based nasal decongestants such as xylometazoline and oxymetazoline, it is expected to have low systemic exposure.[7] This is a critical attribute for a topical medication, as it minimizes off-target effects.
The pharmacodynamics of metizoline are directly related to its vasoconstrictor effects. The onset of action is typically rapid, providing quick relief from nasal congestion. The duration of action is an important parameter for patient compliance and is a key differentiator among various nasal decongestants.
Synthesis of Metizoline Hydrochloride
The synthesis of imidazoline derivatives often involves the condensation of a nitrile or a related functional group with a diamine. A plausible synthetic route for metizoline would involve the reaction of 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile with ethylenediamine, followed by cyclization to form the imidazoline ring. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Step-by-Step Hypothetical Synthesis Workflow:
-
Preparation of 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile: This intermediate can be synthesized from 2-methyl-1-benzothiophene through a suitable substitution reaction to introduce the cyanomethyl group at the 3-position.
-
Condensation with Ethylenediamine: The acetonitrile derivative is reacted with ethylenediamine, typically in the presence of a catalyst or under conditions that promote the formation of an amidine intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the 4,5-dihydro-1H-imidazole (imidazoline) ring. This step may be facilitated by heating or the use of a dehydrating agent.
-
Salt Formation: The resulting metizoline free base is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate metizoline hydrochloride.
-
Purification: The final product is purified by recrystallization to obtain a high-purity active pharmaceutical ingredient (API).
Analytical Methodologies for Quality Control
The development of robust analytical methods is crucial for ensuring the quality, purity, and stability of metizoline hydrochloride in both bulk API and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is the most common and reliable technique for this purpose.
A Typical RP-HPLC Method for Imidazoline Derivatives:
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a mixture of water and a polar organic solvent.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of metizoline hydrochloride, which contains a chromophore that absorbs in the UV region.
-
Chromatographic Conditions:
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase is a critical parameter to ensure good peak shape and retention of the basic imidazoline moiety.
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of metizoline.
-
Temperature: The analysis is usually performed at ambient temperature.
-
Protocol for Method Validation (as per ICH Guidelines):
A developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Clinical and Research Applications
Metizoline hydrochloride has been investigated for its use as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with allergic and vasomotor rhinitis.[8] Clinical trials have been conducted to evaluate its efficacy and safety profile.[1] A double-blind clinical trial comparing metizoline hydrochloride 0.05% with phenylephrine 0.5% in 33 patients with rhinitis found both drugs to be effective.[8]
In Vitro and In Vivo Assessment of Vasoconstrictor Activity:
-
In Vitro Models: The vasoconstrictor effect of metizoline can be evaluated in vitro using isolated blood vessel preparations, such as rabbit or rat aortic rings. The contractile response to increasing concentrations of metizoline can be measured and compared to that of a standard agonist like norepinephrine. This allows for the determination of potency (EC₅₀) and intrinsic activity.
-
In Vivo Models: Animal models of nasal congestion can be used to assess the in vivo efficacy of metizoline hydrochloride nasal spray. Changes in nasal airflow resistance can be measured after inducing congestion and subsequent treatment with the formulation. The vasoconstrictor assay, which measures skin blanching, is another in vivo method to assess the potency of topical vasoconstrictors.[9][10]
Safety and Toxicology
The safety profile of metizoline hydrochloride, particularly for topical use, is a critical consideration. As with other imidazoline derivatives, the primary concern with overuse is the potential for rhinitis medicamentosa (rebound congestion). Systemic absorption, although expected to be low with topical administration, could potentially lead to cardiovascular side effects, especially in susceptible individuals. The toxicology of imidazoline derivatives has been studied, with reports of adverse events, particularly in cases of accidental ingestion by children.
Future Perspectives
Metizoline hydrochloride represents a potentially valuable therapeutic option for the management of nasal congestion. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, including its selectivity for different adrenergic and imidazoline receptor subtypes. The development of advanced formulations, such as mucoadhesive or sustained-release nasal sprays, could further enhance its efficacy and patient compliance. Rigorous clinical trials are necessary to establish its long-term safety and efficacy in comparison to currently available nasal decongestants.
References
-
Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 26, 2026, from [Link]
- RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution. (n.d.). Chemistry Research Journal.
-
The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC. (2020, July 1). Retrieved January 26, 2026, from [Link]
- WO2020009812A1 - Stable pharmaceutical formulations of oxymetazoline - Google Patents. (n.d.).
-
Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. (1992, January 1). PubMed. [Link]
-
Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours. (2018, July 1). PubMed. [Link]
-
Clinical pharmacokinetics of mizolastine. (1999, January 1). PubMed. [Link]
-
In vivo comparison of the biological activity of topical methylprednisolone aceponate formulations using vasoconstriction assay | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- US7521565B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt - Google Patents. (n.d.).
-
Metizoline Hydrochloride | C13H15ClN2S | CID 68629. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1996, December 1). Journal of Hypertension. Supplement.
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020, May 18). ResearchGate. [Link]
-
Formulation and evaluation of oxymetazoline hydrochloride nasal gels. (2018, November 21). ResearchGate. [Link]
-
Pharmacokinetic Study of Intranasal Dexamethasone and Methylprednisolone Compared with Intravenous Administration: Two Open-Label, Single-Dose, Two-Period, Two-Sequence, Cross-Over Study in Healthy Volunteers. (2022, December 28). MDPI. [Link]
-
Nasal Obstruction With Oxymetazoline and Corticosteroids. (2024, April 15). ClinicalTrials.gov. [Link]
-
(PDF) Imidazoline Receptors, Novel Agents and Therapeutic Potential. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC. (2022, February 27). Retrieved January 26, 2026, from [Link]
-
(PDF) Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Pharmacokinetics and pharmacodynamics of topical decongestants xylometazoline and oxymetazoline: liter
-
ANALYTICAL METHOD EVELOPMENT AND VALIDATION FOR ANTI ASTHAMATIC DRUG OXYMETAZOLINE HYDROCHLORIDE IN NASAL SPRAY FORMULATIONS BY RP-HPLC. (2019, September 10). [Link]
-
Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. (2018, September 5). MedCrave online. [Link]
-
A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold. (2023, August 1). PubMed. [Link]
-
Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pharmacokinetics and pharmacodynamics of nasally delivered midazolam - PMC. (2006, July 14). Retrieved January 26, 2026, from [Link]
-
Imidazoline receptor. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. (n.d.). Retrieved January 26, 2026, from [Link]
-
Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. (1993, January 1). PubMed. [Link]
-
The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC. (2021, August 6). Retrieved January 26, 2026, from [Link]
-
Clobetasol brazilian pilot study: the vasoconstrictor assay over time. (2023, January 1). SciELO. [Link]
-
Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc. - Cafer's Psychopharmacology. (2023, August 8). Retrieved January 26, 2026, from [Link]
-
Metizoline. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]
-
Medicamentosus rhinitis and nasal decongestives of topic use. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1996, December 1). PubMed. [Link]
-
(PDF) Pharmacokinetics and pharmacodynamics of midazolam administered as a concentrated intranasal spray. A study in healthy volunteers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies. (n.d.). Retrieved January 26, 2026, from [Link]
-
Metolazone Tablets. (2023, September 22). Viatris. [Link]
-
Pharmacokinetic Study of Intranasal Dexamethasone and Methylprednisolone Compared with Intravenous Administration: Two Open-Label, Single-Dose, Two-Period, Two-Sequence, Cross-Over Study in Healthy Volunteers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Formulation and evaluation of oxymetazoline hydrochloride nasal gels. (2015, January 1). Semantic Scholar. [Link]
-
Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A. (2017, September 15). Remedy Publications LLC. [Link]
-
Effectiveness of Oxymetazoline Added on Nasal Steroid in Rhinitis With Persistent Nasal Obstruction. (2013, May 6). ClinicalTrials.gov. [Link]
-
PRODUCT MONOGRAPH ZAROXOLYN (Metolazone) 2.5 mg Tablets Diuretic/Antihypertensive sanofi-aventis Canada Inc. 2905 Place Louis-R. (2018, February 26). [Link]
-
Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2023, February 4). NIH. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (2023, August 1). Retrieved January 26, 2026, from [Link]
-
Metolazone: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 26, 2026, from [Link]
- Imidazole synthesis - US3715365A - Google Patents. (n.d.).
-
Imidazoline I2 receptors: an update - PMC. (2015, April 1). Retrieved January 26, 2026, from [Link]
- WO 2014/188453 A2. (2014, November 27). Googleapis.com.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cafermed.com [cafermed.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to the Biological Activities of Metizoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metizoline hydrochloride is a synthetic sympathomimetic agent belonging to the imidazoline class of compounds. Primarily utilized as a topical nasal decongestant, its therapeutic effect is derived from its activity as an agonist at α-adrenergic receptors, inducing vasoconstriction of the nasal mucosa. This technical guide provides a comprehensive overview of the known and inferred biological activities of Metizoline hydrochloride, delving into its mechanism of action, receptor engagement, and the downstream signaling pathways. This document synthesizes available pharmacological data and provides context through comparison with analogous, more extensively studied imidazoline derivatives. Detailed experimental protocols for the characterization of such compounds are also presented to serve as a practical resource for researchers in the field.
Introduction: The Pharmacology of Imidazoline-Based α-Adrenergic Agonists
Metizoline hydrochloride is a member of a class of drugs characterized by an imidazoline moiety.[1] This structural feature is common to several well-known α-adrenergic agonists used as nasal decongestants, such as oxymetazoline and xylometazoline.[2][3] The primary therapeutic action of these agents is the constriction of blood vessels in the nasal passages, which reduces swelling and congestion.[1] This is achieved through the activation of α-adrenergic receptors on the smooth muscle cells of these blood vessels.[2][3]
Beyond their effects on α-adrenergic receptors, many imidazoline compounds also exhibit affinity for a distinct class of imidazoline receptors (I-receptors), which are categorized into three main subtypes: I₁, I₂, and I₃.[4][5] While the primary decongestant effect of Metizoline is attributed to its α-adrenergic agonism, its full biological activity profile may be influenced by its interaction with these imidazoline receptors. This guide will explore both aspects of Metizoline's pharmacology.
Molecular Mechanism of Action: Engagement with Adrenergic and Imidazoline Receptors
The biological activities of Metizoline hydrochloride are initiated by its binding to and activation of specific cell surface receptors. The primary targets are the α-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] The imidazoline structure of Metizoline also suggests a potential interaction with imidazoline receptors.[4]
α-Adrenergic Receptor Agonism
Alpha-adrenergic receptors are divided into two main subtypes, α₁ and α₂, both of which are involved in the regulation of vascular tone.[6]
-
α₁-Adrenergic Receptors: These receptors are primarily coupled to the Gq family of G-proteins.[7] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This increase in calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells and subsequent vasoconstriction.[7]
-
α₂-Adrenergic Receptors: These receptors are coupled to the Gi family of G-proteins.[7] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes smooth muscle contraction.
The decongestant effect of Metizoline hydrochloride is a direct result of its agonist activity at these α-adrenergic receptors in the nasal vasculature.
Potential Interaction with Imidazoline Receptors
The imidazoline moiety of Metizoline suggests a likely interaction with imidazoline receptors, which could contribute to its overall pharmacological profile.
-
I₁-Imidazoline Receptors: These receptors are involved in the central regulation of blood pressure.[5]
-
I₂-Imidazoline Receptors: These binding sites are associated with monoamine oxidase and are being investigated for their role in various neurological conditions.[3][4]
-
I₃-Imidazoline Receptors: These receptors are thought to play a role in the regulation of insulin secretion.[2]
Signaling Pathways and Cellular Responses
The binding of Metizoline hydrochloride to its target receptors initiates a cascade of intracellular events that culminate in a physiological response.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
As an agonist at α-adrenergic receptors, Metizoline triggers classical GPCR signaling pathways. The specific pathway activated depends on the receptor subtype engaged.
Caption: Signaling pathways of Metizoline hydrochloride at α-adrenergic receptors.
Quantitative Analysis of Biological Activity
While specific quantitative data for Metizoline hydrochloride is not widely published, the following table provides a summary of the types of data that are critical for characterizing the biological activity of an α-adrenergic agonist. The values for the well-studied analogue, Oxymetazoline, are included for illustrative purposes.
| Parameter | Receptor Subtype | Oxymetazoline Value | Significance |
| Binding Affinity (Kᵢ) | α₁ₐ-adrenoceptor | ~1-10 nM | Potency of binding to the receptor. |
| α₂ₐ-adrenoceptor | ~1-5 nM | Potency of binding to the receptor. | |
| Functional Potency (EC₅₀) | α₁-mediated vasoconstriction | ~10-100 nM | Concentration for half-maximal effect.[8] |
| α₂-mediated effects | ~5-50 nM | Concentration for half-maximal effect.[8] |
Data for Oxymetazoline is compiled from various pharmacological studies and is approximate. Specific values can vary based on the experimental system.
Experimental Protocols for Characterization
The following section details standardized experimental protocols that are employed to characterize the biological activities of α-adrenergic agonists like Metizoline hydrochloride.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of Metizoline hydrochloride for α₁ and α₂-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human α₁ₐ-adrenoceptor) are prepared by homogenization and centrifugation.[9]
-
Assay Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-prazosin for α₁-receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Metizoline hydrochloride.[1]
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[10]
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.[10]
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of Metizoline hydrochloride that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Smooth Muscle Contraction Assay
This functional assay measures the ability of a compound to induce contraction in isolated smooth muscle tissue.
Objective: To determine the functional potency (EC₅₀) and efficacy of Metizoline hydrochloride in inducing vasoconstriction.
Methodology:
-
Tissue Preparation: A segment of vascular smooth muscle (e.g., a ring of rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in tension.
-
Agonist Addition: After an equilibration period, cumulative concentrations of Metizoline hydrochloride are added to the organ bath.
-
Response Measurement: The contractile response (increase in tension) is recorded for each concentration.
-
Data Analysis: A concentration-response curve is plotted, and the EC₅₀ (the concentration of Metizoline hydrochloride that produces 50% of the maximal contraction) and the maximum response (Eₘₐₓ) are determined.
Caption: Workflow for an in vitro smooth muscle contraction assay.
Therapeutic Applications and Future Directions
The primary and well-established therapeutic application of Metizoline hydrochloride is as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with the common cold, allergic rhinitis, and sinusitis.[1] Its vasoconstrictor action reduces swelling of the nasal mucosa, thereby improving nasal airflow.
Future research into the biological activities of Metizoline hydrochloride could focus on several key areas:
-
Receptor Subtype Selectivity: A detailed characterization of its binding and functional selectivity for the different α₁ and α₂-adrenergic receptor subtypes would provide a more nuanced understanding of its pharmacological profile.
-
Imidazoline Receptor Interactions: A thorough investigation of its affinity for and activity at I₁, I₂, and I₃ imidazoline receptors could reveal novel biological activities and potential therapeutic applications beyond its use as a decongestant.
-
Systemic Effects: Although intended for topical use with minimal systemic absorption, a comprehensive evaluation of its systemic effects following higher than recommended doses would be valuable for a complete safety profile.
Conclusion
Metizoline hydrochloride is an effective nasal decongestant that exerts its therapeutic effect through its agonist activity at α-adrenergic receptors, leading to vasoconstriction of the nasal mucosa. While its primary mechanism of action is well-understood within the context of its drug class, a detailed quantitative characterization of its receptor binding and functional potency, as well as a thorough investigation of its potential interactions with imidazoline receptors, would provide a more complete picture of its biological activities. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological profile of Metizoline hydrochloride and other related compounds.
References
-
Grokipedia. Metizoline. [Link]
-
Patsnap Synapse. What is the mechanism of Oxymetazoline Hydrochloride? [Link]
-
Patsnap Synapse. What is the mechanism of Xylometazoline Hydrochloride? [Link]
-
Wikipedia. Imidazoline receptor. [Link]
-
PubMed. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation. [Link]
-
StatPearls. Adrenergic Drugs. [Link]
-
PubMed. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. [Link]
-
PubMed Central. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]
-
PubMed Central. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
-
PubMed. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. [Link]
-
PubMed Central. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. [Link]
-
MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. [Link]
-
NIH Molecular Libraries Program. Figure 5A, EC50 determinations from full dose-response curves tested in quadruplicate runs for ML330 in all assays. [Link]
-
PubMed Central. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. [Link]
-
PubMed. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes. [Link]
-
StatPearls. Metolazone. [Link]
-
PubMed. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. [Link]
-
Nottingham ePrints. Development of an in vitro model of smooth muscle contraction. [Link]
-
MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. [Link]
-
PubMed. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. [Link]
-
PubMed Central. Imidazoline I2 receptors: an update. [Link]
-
ClinicalTrials.gov. Fasting Study of Metolazone Tablets 5 mg and Zaroloxyn® Tablets 5 mg. [Link]
-
PubMed. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. [Link]
-
ResearchGate. Using Calcium Imaging as a Readout of GPCR Activation. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ResearchGate. How can I quantify smooth muscle contraction in vitro?. [Link]
-
Wikipedia. EC50. [Link]
-
PubMed Central. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. [Link]
-
Cell Biolabs. Cell Contraction Assay. [Link]
-
YouTube. GPCR signaling - Robert Lefkowitz (Duke). [Link]
-
Wikipedia. Metabotropic receptor. [Link]
-
PubMed. Displacement of alpha- and beta-radioligands by specific adrenergic agonists in rat pancreatic islets. [Link]
-
Pharmaguideline. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. [Link]
-
PubMed Central. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
-
Cell Biolabs. Cell Contraction Assay. [Link]
-
MDPI. Integrating GPCR Regulation and Calcium Dynamics in Airway Smooth Muscle Function: A Comprehensive Review. [Link]
-
StatPearls. Alpha-1 Receptor Agonists. [Link]
-
ClinicalTrials.gov. Fasting Study of Metolazone Tablets 2.5 mg and Zaroloxyn® Tablets 2.5 mg. [Link]
-
YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]
Sources
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kup.at [kup.at]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to Metizoline Hydrochloride as a Nasal Decongestant for Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of Metizoline hydrochloride, an imidazoline-derivative sympathomimetic amine, for its application as a topical nasal decongestant. We delve into the core molecular pharmacology, emphasizing its mechanism of action via adrenergic receptors, and explore formulation strategies critical for developing a stable and effective aqueous nasal spray. This document is structured to provide drug development professionals with not only the foundational scientific principles but also detailed, actionable experimental protocols for preclinical evaluation, including receptor binding assays, in vitro functional studies, analytical method development, and in vivo efficacy models. The objective is to bridge theoretical knowledge with practical application, enabling robust and scientifically sound development programs for this class of compounds.
Introduction to Vasoconstrictive Decongestants
Nasal congestion is a highly prevalent symptom associated with upper respiratory tract infections and allergic or vasomotor rhinitis.[1] The underlying pathophysiology involves vasodilation and increased blood flow in the nasal submucosa, leading to swelling of erectile tissues and a significant reduction in nasal airflow. Sympathomimetic amines, which mimic the effects of endogenous catecholamines like norepinephrine, are a cornerstone of symptomatic relief. When applied topically, these agents act on adrenergic receptors located on the vascular smooth muscle of nasal blood vessels, inducing vasoconstriction and thereby reducing mucosal volume and improving nasal patency.
Metizoline is a synthetic sympathomimetic drug belonging to the imidazoline class, developed for the topical treatment of nasal congestion.[2] Its chemical structure, featuring an imidazoline ring, places it in the same family as other well-known nasal decongestants like oxymetazoline and xylometazoline.[2] This guide focuses on the technical considerations for advancing Metizoline hydrochloride through a preclinical drug development pipeline.
Molecular and Physicochemical Profile
A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to all development activities. Metizoline hydrochloride is the salt form used to enhance solubility and stability for formulation.
| Property | Value | Source |
| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | PubChem[3] |
| Molecular Formula | C₁₃H₁₅ClN₂S | PubChem[3] |
| Molecular Weight | 266.79 g/mol | PubChem[3] |
| CAS Number | 5090-37-9 | PubChem[3] |
| Parent CAS | 17692-22-7 (Metizoline base) | PubChem[3] |
| Synonyms | Ellsyl, Metizoline HCl, RMI 10,482A | PubChem[3] |
Molecular Pharmacology and Mechanism of Action
The therapeutic effect of Metizoline is derived from its interaction with specific G-protein coupled receptors (GPCRs) on vascular smooth muscle cells within the nasal mucosa. As an imidazoline derivative, its pharmacology is potentially complex, involving both adrenergic and imidazoline receptors.
Primary Mechanism: Alpha-1 Adrenergic Receptor Agonism
The principal mechanism for nasal decongestion is the activation of α₁-adrenergic receptors.[2] This interaction initiates a well-defined intracellular signaling cascade.
-
Receptor Binding: Metizoline binds to the α₁-adrenergic receptor on the surface of vascular smooth muscle cells.
-
Gq Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq.
-
PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.
-
Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and vasoconstriction.
Protocol 1: Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Metizoline for α₁, α₂, and I₁, I₂ receptors, thereby establishing its selectivity profile.
Causality: This assay is foundational. A high affinity for α₁ receptors validates the primary mechanism of action. Comparing this to affinities for other receptors (e.g., α₂ or I₁) reveals the drug's selectivity. High selectivity for α₁ is desirable as it predicts a lower likelihood of off-target side effects. Methodology:
-
Preparation of Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., α₁A, α₂A, I₁). Culture the cells and harvest them. Homogenize the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each receptor target (e.g., [³H]-Prazosin for α₁, [³H]-Clonidine for α₂ and I₁).
-
Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of unlabeled Metizoline hydrochloride (the competitor).
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Metizoline. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Metizoline that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay for Vasoconstriction
Objective: To provide direct functional evidence that Metizoline causes contraction of vascular tissue.
Causality: While binding shows interaction, it doesn't guarantee a functional response. This assay confirms that receptor binding translates into the desired physiological effect (vasoconstriction), providing the first proof of efficacy. [4] Methodology:
-
Tissue Dissection: Humanely euthanize a suitable laboratory animal (e.g., male Sprague-Dawley rat). Dissect the thoracic aorta or another suitable artery and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Preparation of Arterial Rings: Carefully clean the artery of adherent tissue and cut it into rings approximately 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath system. The rings are suspended between two stainless steel hooks, with one fixed and the other connected to an isometric force transducer. The bath contains Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g). During this period, replace the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl). After washout and return to baseline, confirm endothelial integrity with acetylcholine following a phenylephrine-induced contraction.
-
Cumulative Concentration-Response Curve: Add Metizoline hydrochloride to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Record the contractile force generated at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the percentage contraction against the log concentration of Metizoline to generate a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
Protocol 3: Stability-Indicating HPLC Method Development
Objective: To develop and validate a quantitative, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Metizoline hydrochloride in the nasal spray formulation.
Causality: This analytical method is the bedrock of quality control. It ensures that the product contains the correct amount of the drug (assay) and that it remains stable over its shelf life without significant degradation (purity/related substances). A validated method is a non-negotiable requirement for all stages of development and manufacturing. [5] Methodology:
-
Column and Mobile Phase Screening:
-
Select a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Use gradient elution to separate the parent peak from potential degradants and formulation excipients.
-
-
Forced Degradation Study:
-
Subject the drug substance and drug product to stress conditions: acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolysis (ICH Q1B).
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Metizoline peak (peak purity analysis using a photodiode array detector is essential).
-
-
Method Optimization: Adjust mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation (resolution >2 between all peaks) and peak shape (tailing factor <1.5).
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that excipients and degradants do not interfere with the Metizoline peak.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and confirm a linear relationship (r² > 0.999).
-
Accuracy: Determine the recovery of the drug by spiking a placebo formulation with known amounts of Metizoline at different levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts) by analyzing multiple preparations, expressed as % Relative Standard Deviation (%RSD).
-
Quantitation Limit (LOQ): Determine the lowest concentration that can be reliably quantified.
-
Protocol 4: In Vivo Efficacy and Safety Assessment
Objective: To evaluate the decongestant efficacy and local safety of the Metizoline nasal spray formulation in a relevant animal model.
Causality: In vitro data must be confirmed in a living system. This model provides crucial data on whether the formulated drug can produce the desired effect under physiological conditions (including mucus, blood flow, etc.) and whether it causes unacceptable local irritation to the sensitive nasal mucosa. [6][7] Methodology:
-
Animal Model: The guinea pig is a suitable model due to its relatively large and accessible nasal cavity.
-
Induction of Nasal Congestion: Anesthetize the animals. Induce a state of nasal congestion, for example, by intranasal administration of a pro-inflammatory agent like histamine or bradykinin.
-
Measurement of Nasal Patency: Use posterior rhinomanometry to measure nasal airway resistance (NAR). This involves measuring transnasal pressure and airflow simultaneously to calculate resistance.
-
Efficacy Evaluation:
-
Establish a baseline NAR measurement after inducing congestion.
-
Administer a single dose of the Metizoline nasal spray formulation or a vehicle control into the nostrils.
-
Measure NAR at multiple time points post-dose (e.g., 5, 15, 30, 60, 120 minutes) to determine the onset and duration of the decongestant effect.
-
-
Local Safety and Tolerability Assessment:
-
In a separate cohort of animals, administer the formulation daily for a set period (e.g., 7 days) to assess the risk of rhinitis medicamentosa and local tissue damage.
-
At the end of the study, euthanize the animals and perform a gross necropsy of the nasal cavity.
-
Collect the nasal turbinates for histopathological examination. A pathologist should score the tissues for signs of inflammation, epithelial erosion, ulceration, and ciliary damage.
-
Clinical Considerations and Future Directions
Successful preclinical evaluation paves the way for clinical trials. Key considerations for Metizoline would include a dose-ranging study to find the optimal concentration, followed by placebo-controlled trials in patients with acute rhinitis. [8][9]A primary endpoint would be the change in nasal congestion scores, supported by objective measures like rhinomanometry or acoustic rhinometry. [10] A critical safety aspect for this class of drugs is the potential for Rhinitis Medicamentosa , or rebound congestion, which can occur with overuse. Clinical studies must carefully monitor for this effect, and product labeling will need to recommend limiting use to 3-5 consecutive days. [11]Future research could explore novel formulations, such as combination products with intranasal steroids or mucoadhesive polymers, to enhance efficacy or prolong the duration of action. [12]
Conclusion
Metizoline hydrochloride presents a viable candidate for development as a topical nasal decongestant. Its mechanism as an α₁-adrenergic agonist is well-understood and clinically validated for this drug class. A successful development program hinges on a systematic, evidence-based approach. By rigorously characterizing its receptor selectivity, confirming its functional vasoconstrictive activity, developing a stable and well-characterized formulation, and validating its efficacy and safety in appropriate preclinical models, researchers and drug developers can build a comprehensive data package to support its progression into clinical evaluation and eventual market approval.
References
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
PubChem. Metizoline Hydrochloride. National Center for Biotechnology Information. [Link]
-
Grokipedia. Metizoline. [Link]
-
ResearchGate. Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. [Link]
-
The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
NIH. Imidazoline I2 receptors: an update. [Link]
-
ClinicalTrials.gov. Nasal Obstruction With Oxymetazoline and Corticosteroids. [Link]
-
MedCrave online. Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. [Link]
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
PubMed. Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours. [Link]
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
NIH. Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. [Link]
- (Reference information not applicable to this gener
-
Contract Pharma. In Vivo Testing of Nasal Dosage Forms. [Link]
-
YouTube. Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism. [Link]
-
ResearchGate. Oxymetazoline Hydrochloride Combined With Mometasone Nasal Spray for Persistent Nasal Congestion (Pilot Study). [Link]
-
Wikipedia. Metizoline. [Link]
-
A new in vitro method of decongestant assay of nasal mucosa: a preliminary report. [Link]
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
FDA.gov. Bioavailability and Bioequivalence Studies for Nasal Aerosols and Nasal Sprays for Local Action. [Link]
- (Reference information not applicable to this gener
-
MedPath. Effectiveness of Oxymetazoline Added on Nasal Steroid in Rhinitis With Persistent Nasal Obstruction. [Link]
-
Patsnap. Meptazinol hydrochloride nasal spray and preparation method thereof. [Link]
- (Reference information not applicable to this gener
- (Reference information not applicable to this gener
-
MDPI. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies. [Link]
- (Reference information not applicable to this gener
-
ClinicalTrials.gov. Intranasal Steroids and Oxymetazoline in Allergic Rhinitis. [Link]
Sources
- 1. Metizoline - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new in vitro method of decongestant assay of nasal mucosa: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. contractpharma.com [contractpharma.com]
- 7. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Experimental Protocols for Metizoline Hydrochloride: A Guide for Researchers
This document provides a comprehensive guide to the experimental evaluation of Metizoline hydrochloride, a sympathomimetic agent with vasoconstrictive properties. The protocols outlined herein are designed for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.
Introduction to Metizoline Hydrochloride
Metizoline hydrochloride (CAS Number: 5090-37-9) is a synthetic sympathomimetic amine with the chemical formula C13H15ClN2S.[1] Structurally, it features an imidazoline ring, which is common to many alpha-adrenergic agonists.[2] Its primary pharmacological action is vasoconstriction, mediated through its interaction with alpha-adrenergic receptors.[2] This property makes it a candidate for applications such as topical nasal decongestants.[2]
A thorough understanding of its receptor binding affinity, functional activity, and physiological effects is crucial for its development as a therapeutic agent. The following sections detail the experimental protocols to characterize Metizoline hydrochloride's activity at alpha-adrenergic receptors.
PART 1: Receptor Binding Assays - Determining Affinity for Alpha-Adrenergic Receptors
The foundational step in characterizing Metizoline hydrochloride is to determine its binding affinity for the primary targets: α1 and α2-adrenergic receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[3]
Scientific Rationale
Competitive radioligand binding assays are employed to determine the inhibitory constant (Ki) of an unlabeled compound (Metizoline hydrochloride) against a radiolabeled ligand with known affinity for the target receptor.[3][4] The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity. By performing these assays for both α1 and α2 receptors, we can determine the potency and selectivity of Metizoline hydrochloride.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for determining Metizoline hydrochloride's receptor binding affinity.
Protocol 1.1: Membrane Preparation
This protocol is adapted from standard procedures for preparing cell membranes enriched with adrenergic receptors.[5][6]
Materials:
-
Tissue source (e.g., rat cerebral cortex for a mixed population of α-receptors) or cell line overexpressing a specific human α-adrenergic receptor subtype.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest tissues or cells and wash with ice-cold PBS.
-
Resuspend the pellet in ice-cold Homogenization Buffer.
-
Homogenize the tissue/cells using a Dounce homogenizer or a brief burst with a polytron at a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot and store the membrane preparations at -80°C.
Protocol 1.2: Competitive Radioligand Binding Assay
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligands:
-
For α1 receptors: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
For α2 receptors: [³H]-Rauwolscine (specific activity ~70-90 Ci/mmol).
-
-
Metizoline hydrochloride stock solution (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted).
-
Non-specific binding control: 10 µM Phentolamine.
-
96-well microplates and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus and scintillation counter.
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay Buffer, radioligand, 10 µM Phentolamine, and membrane preparation.
-
Competition: Assay Buffer, radioligand, varying concentrations of Metizoline hydrochloride, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL. Add the components in the order of buffer, unlabeled compound (Metizoline HCl or phentolamine), radioligand, and finally the membrane preparation to initiate the reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.[7]
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Metizoline hydrochloride concentration.
-
Determine the IC50 value (the concentration of Metizoline hydrochloride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PART 2: In Vitro Functional Assays - Assessing Agonist/Antagonist Activity
Following the determination of binding affinity, it is essential to characterize the functional activity of Metizoline hydrochloride. As an alpha-adrenergic agonist, its interaction with α1 and α2 receptors will trigger distinct downstream signaling pathways.
Scientific Rationale
-
α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[8] Therefore, a calcium mobilization assay is a suitable method to quantify α1-agonist activity.
-
α2-Adrenergic Receptors: These are Gi-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] A cAMP assay can thus be used to measure α2-agonist activity.
Signaling Pathways for Alpha-Adrenergic Receptors
Caption: Downstream signaling pathways of α1 and α2-adrenergic receptors.
Protocol 2.1: Calcium Mobilization Assay (for α1-Adrenergic Activity)
This protocol is based on standard fluorescence-based assays for measuring intracellular calcium.[8][10]
Materials:
-
A cell line endogenously or recombinantly expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Metizoline hydrochloride serial dilutions.
-
A positive control agonist (e.g., Phenylephrine).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the Metizoline hydrochloride dilutions or the positive control and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The excitation and emission wavelengths will depend on the dye used (e.g., 490 nm excitation and 525 nm emission for Fluo-4).
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of Metizoline hydrochloride.
-
Plot the change in fluorescence against the logarithm of the Metizoline hydrochloride concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve.
Protocol 2.2: cAMP Assay (for α2-Adrenergic Activity)
This protocol utilizes a competitive immunoassay or a reporter gene assay to measure changes in intracellular cAMP levels.[11][12]
Materials:
-
A cell line expressing the α2-adrenergic receptor subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Metizoline hydrochloride serial dilutions.
-
A positive control agonist (e.g., Clonidine).
-
A commercial cAMP assay kit (e.g., ELISA, HTRF, or a reporter gene assay system).
Procedure (for a competitive immunoassay):
-
Plate the cells in a 96-well plate and grow to the desired density.
-
Pre-treat the cells with the varying concentrations of Metizoline hydrochloride or the positive control for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The pre-incubation with an α2-agonist is expected to inhibit this stimulation.
-
Lyse the cells according to the assay kit protocol.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Read the signal (e.g., absorbance, fluorescence, or luminescence) on a plate reader.
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Metizoline hydrochloride concentration.
-
Determine the IC50 value, which in this context represents the concentration of Metizoline hydrochloride that causes a 50% inhibition of the forskolin-induced cAMP accumulation.
PART 3: In Vitro and In Vivo Models for Vasoconstriction
To translate the molecular interactions into a physiological response, it is crucial to assess the vasoconstrictive effects of Metizoline hydrochloride directly.
Scientific Rationale
-
In Vitro Vasoconstriction Assay: This assay uses isolated blood vessels to directly measure the contractile response to a drug, providing a functional measure of its vasoconstrictive potency.
-
In Vivo Blood Pressure Measurement: This assesses the systemic effect of the drug on blood pressure and heart rate in a living organism, offering a more integrated physiological readout.
Protocol 3.1: In Vitro Vasoconstriction Assay in Isolated Arterial Rings
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta or mesenteric artery).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Organ bath system with force transducers.
-
Metizoline hydrochloride serial dilutions.
-
A positive control vasoconstrictor (e.g., Phenylephrine).
Procedure:
-
Euthanize the animal according to approved ethical protocols and carefully dissect the desired artery.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing and returning to baseline, construct a cumulative concentration-response curve for Metizoline hydrochloride by adding increasing concentrations of the drug to the bath.
-
Record the isometric tension developed at each concentration.
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of contraction against the logarithm of the Metizoline hydrochloride concentration.
-
Determine the EC50 value and the maximal effect (Emax) from the dose-response curve.
Protocol 3.2: In Vivo Blood Pressure Measurement in Rodents
Materials:
-
Anesthetized rats or mice.
-
Cannulas for carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Metizoline hydrochloride solutions for intravenous administration.
Procedure:
-
Anesthetize the animal with an appropriate anesthetic agent.
-
surgically insert cannulas into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Allow the animal to stabilize and record the baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer increasing doses of Metizoline hydrochloride intravenously.
-
Record the changes in MAP and HR at each dose.
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of Metizoline hydrochloride.
-
Plot the change in MAP against the logarithm of the dose to generate a dose-response curve.
PART 4: Analytical Methods for Quantification
Accurate and precise quantification of Metizoline hydrochloride is essential for pharmacokinetic studies and formulation development. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.
Scientific Rationale
Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. By using a suitable stationary phase (e.g., C8 or C18 column) and mobile phase, Metizoline hydrochloride can be separated from other components in a sample and quantified using a UV detector.
Protocol 4.1: RP-HPLC Method for Quantification of Metizoline Hydrochloride
This is a general protocol that will require optimization for specific matrices (e.g., plasma, nasal formulations).
Materials:
-
HPLC system with a UV detector.
-
C18 or C8 analytical column.
-
Metizoline hydrochloride reference standard.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio needs to be optimized.
-
Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction if analyzing biological samples).
Procedure:
-
Method Development:
-
Optimize the mobile phase composition and pH to achieve good peak shape and retention time for Metizoline hydrochloride.
-
Select a suitable detection wavelength based on the UV spectrum of Metizoline hydrochloride.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of Metizoline hydrochloride of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare the samples (e.g., dissolve the formulation, extract from a biological matrix).
-
Inject the prepared sample into the HPLC system.
-
Identify the Metizoline hydrochloride peak based on its retention time.
-
Quantify the amount of Metizoline hydrochloride in the sample by comparing its peak area to the calibration curve.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
-
Conclusion
The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of Metizoline hydrochloride. By systematically evaluating its receptor binding affinity, functional activity, physiological effects, and developing reliable analytical methods, researchers can gain a thorough understanding of its potential as a therapeutic agent. Adherence to these protocols, with appropriate optimization for specific experimental conditions, will ensure the generation of high-quality, reproducible data critical for advancing drug development.
References
-
Gifford Biosciences. Radioligand Binding Assay. [Link]
-
PubMed. Alpha-1-adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
PubMed Central. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PubMed Central. Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor. [Link]
-
PubMed. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
ResearchGate. Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking. [Link]
-
PubMed. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. [Link]
-
PubMed Central. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). [Link]
-
MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]
-
MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. [Link]
-
Grokipedia. Metizoline. [Link]
-
MDPI. The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. [Link]
-
PubMed. Adenylyl cyclase 6 mediates the action of cyclic AMP-dependent secretagogues in mouse pancreatic exocrine cells via protein kinase A pathway activation. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
YouTube. Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. [Link]
-
CAS Common Chemistry. Metizoline hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. multispaninc.com [multispaninc.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Adenylyl cyclase 6 mediates the action of cyclic AMP-dependent secretagogues in mouse pancreatic exocrine cells via protein kinase A pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated Gas Chromatography-Mass Spectrometry Method for the Analysis of Metizoline Hydrochloride Following Silylation Derivatization
Abstract
This application note presents a robust and sensitive method for the quantitative and qualitative analysis of Metizoline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of Metizoline, direct GC analysis is challenging, often resulting in poor chromatographic performance.[1] To overcome these limitations, a derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed. This procedure chemically modifies the Metizoline molecule by replacing active hydrogens on the imidazoline ring with non-polar trimethylsilyl (TMS) groups, thereby increasing its volatility and thermal stability for improved GC analysis.[2][3] The method detailed herein provides a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and method validation according to ICH Q2(R2) guidelines, making it suitable for researchers, scientists, and drug development professionals.[4]
Principle and Scientific Rationale
The direct analysis of amine-containing pharmaceuticals like Metizoline by gas chromatography is often hindered by their inherent chemical properties. The presence of the imidazoline moiety, which contains active amine hydrogens, makes the molecule highly polar. This polarity leads to strong interactions with the stationary phase and active sites within the GC system, resulting in significant peak tailing, poor resolution, and low sensitivity.[1][5]
Causality of Derivatization: To render Metizoline amenable to GC analysis, a derivatization step is essential.[6] The chosen method is silylation, a well-established technique for compounds with active hydrogens (e.g., amines, hydroxyls, thiols).[2][7]
-
Mechanism: The silylating reagent, BSTFA with a TMCS catalyst, reacts with the two active hydrogens on the nitrogen atoms of Metizoline's imidazoline ring. This reaction replaces the polar N-H groups with non-polar Trimethylsilyl (TMS) groups.
-
Benefits:
-
Increased Volatility: The resulting di-TMS-Metizoline derivative is significantly more volatile and has a lower boiling point than the parent compound, allowing it to elute from the GC column at a reasonable temperature without thermal degradation.[2]
-
Improved Peak Shape: By eliminating the polar N-H groups, interactions with the GC column are minimized, leading to sharp, symmetrical chromatographic peaks.
-
Enhanced Thermal Stability: The derivatized analyte is more stable at the high temperatures of the GC inlet and column.
-
This chemical modification is the critical step that enables reliable and reproducible analysis of Metizoline by GC-MS.
Caption: Silylation reaction schematic for Metizoline.
Experimental Protocols
Materials and Reagents
-
Metizoline Hydrochloride Reference Standard (purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Nitrogen Gas, high purity
-
Internal Standard (IS), e.g., Naphazoline or a deuterated analog (optional but recommended for quantitative accuracy)
Instrumentation and Analytical Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions serve as a starting point and should be optimized as necessary.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for both full scan and SIM modes. |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of derivatized compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency.[6] |
| Inlet | Splitless mode, 280 °C | High temperature ensures complete vaporization of the derivatized analyte. Splitless mode enhances sensitivity for trace analysis. |
| Oven Program | Initial: 150 °C, hold 1 min | Ensures sharp initial peak shape. |
| Ramp: 15 °C/min to 300 °C | Provides separation from solvent and potential impurities. | |
| Hold: 5 min at 300 °C | Ensures elution of all components. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full Scan for qualitative identification and library matching. SIM for enhanced sensitivity in quantitative analysis. |
Step-by-Step Sample Preparation and Derivatization
This protocol details the conversion of Metizoline hydrochloride to its free base form, followed by extraction and derivatization.
-
Standard/Sample Weighing: Accurately weigh 10 mg of Metizoline hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.
-
Aliquot Preparation: Transfer 100 µL of the stock solution (or an equivalent amount of the sample to be analyzed) into a 4 mL glass vial. If using an internal standard, add it at this stage.
-
Free-Basing: Add 1 mL of 0.1 M sodium carbonate solution to the vial. This alkalinizes the solution (pH > 10) to convert the hydrochloride salt to its free base form, which is soluble in organic solvents.[9]
-
Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate to the vial. Cap tightly and vortex for 2 minutes to extract the Metizoline free base into the organic layer.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the upper organic (ethyl acetate) layer to a clean GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C.[9][10] Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[3]
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial immediately.
-
Reaction: Heat the vial at 70 °C for 30 minutes in a heating block or oven to complete the derivatization reaction.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Sources
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. forensicscijournal.com [forensicscijournal.com]
- 9. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dosing and Administration of Metizoline Hydrochloride in Research: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Clarification on Metizoline vs. Metolazone
It is imperative to address a common point of confusion at the outset. Metizoline hydrochloride is frequently mistaken for Metolazone. These are fundamentally different compounds with distinct mechanisms of action. Metolazone is a quinazoline diuretic used in the management of hypertension and edema.[1][2] In contrast, Metizoline hydrochloride, with the chemical structure 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride, is a sympathomimetic agent belonging to the imidazoline class of compounds.[3][4] This guide is exclusively focused on Metizoline hydrochloride and its potential applications in a research setting, based on its structural classification and the known pharmacology of related imidazoline and alpha-adrenergic agonists. Due to the limited availability of specific preclinical and clinical data for Metizoline hydrochloride, the following protocols and application notes are based on established methodologies for this compound class.
Introduction to Metizoline Hydrochloride: A Profile
Metizoline is classified as a sympathomimetic agent, intended for topical use as a nasal decongestant.[3] Its chemical structure features an imidazoline ring, which is characteristic of a class of compounds known for their interaction with adrenergic and imidazoline receptors.[5][6] This structural feature suggests that Metizoline hydrochloride likely functions as an alpha-adrenergic agonist, leading to vasoconstriction.[7][8]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂S | [4] |
| Molecular Weight | 266.79 g/mol | [4] |
| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | [4] |
| CAS Number | 5090-37-9 | [4] |
Mechanism of Action: The Alpha-Adrenergic and Imidazoline Receptor Systems
The primary mechanism of action for Metizoline hydrochloride is presumed to be agonism at alpha-adrenergic receptors.[7] Activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade through the Gq protein, leading to increased intracellular calcium and subsequent vasoconstriction.[7] Some imidazoline compounds also exhibit activity at α2-adrenergic receptors, which can modulate neurotransmitter release, and at specific imidazoline receptors (I₁, I₂, I₃), which are involved in a variety of physiological processes including blood pressure regulation, neuroprotection, and pain modulation.[5][9]
Caption: Presumed signaling pathway of Metizoline Hydrochloride.
Preclinical Research Protocols: In Vitro and In Vivo Models
In Vitro Assessment of Adrenergic Receptor Activity
Objective: To determine the affinity and efficacy of Metizoline hydrochloride at α₁ and α₂-adrenergic receptor subtypes.
Protocol: Radioligand Binding Assay [10]
-
Cell Culture: Culture HEK293 cells stably expressing human α₁A, α₁B, α₁D, α₂A, α₂B, or α₂C adrenergic receptors.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate membrane preparations with a specific radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]rauwolscine for α₂ receptors) in the presence of increasing concentrations of Metizoline hydrochloride.
-
Use a non-specific ligand to determine non-specific binding.
-
-
Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves to determine the affinity of Metizoline hydrochloride for each receptor subtype.
Protocol: Functional Assay (Calcium Mobilization)
-
Cell Culture: Plate receptor-expressing cells in a 96-well plate.
-
Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of Metizoline hydrochloride to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ value to determine the potency of Metizoline hydrochloride.
In Vivo Assessment of Vasoconstrictor Activity
Objective: To evaluate the vasoconstrictor effects of topically administered Metizoline hydrochloride.
Protocol: Rodent Model of Nasal Patency
-
Animal Model: Use anesthetized Sprague-Dawley rats.
-
Measurement of Nasal Airway Resistance: Measure baseline nasal airway resistance using a pneumotachograph.
-
Drug Administration: Administer a defined volume of Metizoline hydrochloride solution (in a suitable vehicle) intranasally. A dose range finding study should be performed, starting with concentrations similar to other topical nasal decongestants (e.g., 0.05% - 0.1%).
-
Post-Dose Measurement: Continuously monitor nasal airway resistance for a defined period (e.g., 60 minutes) after drug administration.
-
Data Analysis: Calculate the percentage change in nasal airway resistance from baseline to determine the magnitude and duration of the decongestant effect.
Protocol: Cutaneous Vasoconstriction Assay (Pallor Assay) [11]
-
Animal Model: Use albino rabbits or guinea pigs.
-
Dosing Sites: Mark several test sites on the shaved dorsal skin.
-
Drug Application: Apply a fixed volume of different concentrations of Metizoline hydrochloride solution to the marked sites. Include a vehicle control.
-
Visual Assessment: At predetermined time points, visually score the degree of blanching (pallor) at each application site, indicative of vasoconstriction.
-
Quantitative Assessment (Optional): Use a laser Doppler flowmeter to quantify changes in cutaneous blood flow.
Caption: In Vivo Vasoconstriction Experimental Workflow.
Formulation and Administration in a Research Setting
Formulation:
For research purposes, Metizoline hydrochloride should be dissolved in a suitable vehicle. For in vitro studies, a buffered saline solution (e.g., PBS) is appropriate. For in vivo topical application, a sterile isotonic saline solution is recommended. The pH of the solution should be adjusted to be compatible with the biological system being studied (typically pH 6.0-7.4).
Administration:
-
In Vitro: Direct application to cell cultures or isolated tissues in organ baths.
-
In Vivo (Topical):
-
Intranasal: Micropipette or a microspray device for controlled delivery to the nasal mucosa.
-
Cutaneous: Micropipette application to a defined area of the skin.
-
Toxicology and Safety Considerations
As an alpha-adrenergic agonist, potential toxicities of Metizoline hydrochloride at high doses or with systemic absorption could include:
-
Hypertension
-
Tachycardia or reflex bradycardia
-
Central nervous system effects (e.g., sedation, agitation)
Preliminary toxicology studies should include:
-
Cytotoxicity assays: In relevant cell lines to determine the concentration range for in vitro experiments.
-
Acute toxicity studies: In rodents to establish the LD₅₀ and identify signs of toxicity.
Potential Areas for Further Research
Given its classification as an imidazoline ligand, Metizoline hydrochloride could be investigated for a broader range of applications beyond vasoconstriction, including:
-
Pain Modulation: Imidazoline I₂ receptor ligands have shown promise as analgesics for chronic pain.[5][12]
-
Neuroprotection: Some imidazoline ligands exhibit neuroprotective properties.[5]
-
Addiction Research: Alpha-2 adrenergic and imidazoline agonists have been shown to prevent cue-induced cocaine-seeking.[13]
Conclusion
Metizoline hydrochloride is an imidazoline-based sympathomimetic with a presumed mechanism of action as an alpha-adrenergic agonist. While specific research on its dosing and administration is limited, established protocols for this class of compounds provide a robust framework for its investigation. Researchers should proceed with dose-ranging studies and careful monitoring for both efficacy and potential adverse effects. The potential for Metizoline hydrochloride to interact with imidazoline receptors opens up exciting avenues for research beyond its traditional use as a vasoconstrictor.
References
-
Mayo Clinic. (2025, October 31). Metolazone (Oral Route). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metolazone. StatPearls. Retrieved from [Link]
-
PubChem. (n.d.). Metizoline. Retrieved from [Link]
-
PubChem. (n.d.). Metizoline Hydrochloride. Retrieved from [Link]
-
Ninja Nerd. (2022, September 23). Adrenergic Agonists | Autonomic Pharmacology [Video]. YouTube. Retrieved from [Link]
-
Li, J. H., & Li, W. Y. (2018). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 39(5), 737–748. [Link]
-
Parini, A., et al. (1996). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Hypertension Supplement, 14(5), S29-S33. [Link]
-
Naftalin, R. J., & Yagiela, J. A. (2002). Vasoconstrictors: indications and precautions. Dental Clinics of North America, 46(4), 733-746. [Link]
-
Gould, L. A., & Moore, D. (2011). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia Progress, 58(1), 32–39. [Link]
-
Hein, P. A. (2002). Bioequivalence vasoconstriction assay studies for topical corticosteroids. AAPS PharmSci, 4(2), E11. [Link]
-
Zhang, Y., & Lipton, J. W. (2008). Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking. Behavioural Brain Research, 189(2), 345–351. [Link]
-
Özer, Z., et al. (2017). The imidazoline receptors and ligands in pain modulation. Agri, 29(4), 141-149. [Link]
-
Head, G. A. (1999). Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents. Annals of the New York Academy of Sciences, 881, 279–286. [Link]
-
Ernsberger, P., et al. (2000). The I(1)-imidazoline receptor: from binding site to therapeutic agent. Annals of the New York Academy of Sciences, 923, 35-49. [Link]
Sources
- 1. Metolazone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metizoline | C13H14N2S | CID 28688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Vasoconstrictors: indications and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-2 adrenergic and imidazoline receptor agonists prevent cue-induced cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
Metizoline Hydrochloride Formulation for Experimental Use: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of metizoline hydrochloride for experimental use. Metizoline is an alpha-adrenergic agonist with potential applications in various research areas.[1] This guide offers a detailed exploration of its mechanism of action, protocols for formulation development, analytical characterization, and exemplary experimental workflows. The methodologies presented herein are grounded in established principles of pharmaceutical science and are intended to serve as a robust starting point for preclinical and in vitro investigations.
Introduction to Metizoline Hydrochloride
Metizoline hydrochloride is a sympathomimetic agent that acts as an agonist at alpha-adrenergic receptors.[1] Its chemical structure is 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride, with a molecular formula of C₁₃H₁₅ClN₂S and a molecular weight of 266.79 g/mol .[2] Understanding the physicochemical properties of metizoline hydrochloride is paramount for the successful development of stable and effective experimental formulations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂S | PubChem CID 68629[2] |
| Molecular Weight | 266.79 g/mol | PubChem CID 68629[2] |
| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | PubChem CID 68629[2] |
Mechanism of Action: Alpha-Adrenergic Agonism
Metizoline's pharmacological activity stems from its interaction with alpha-adrenergic receptors (α-ARs). These receptors are broadly classified into α1 and α2 subtypes, which are further divided into α1A, α1B, α1D, and α2A, α2B, α2C. The specific selectivity of metizoline for these subtypes will dictate its physiological effects.
Activation of α1-adrenergic receptors, which are Gq-protein coupled, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade often results in smooth muscle contraction.[3]
Conversely, α2-adrenergic receptors are generally coupled to Gi-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can have various downstream effects, including the inhibition of neurotransmitter release.
The following diagram illustrates the canonical signaling pathway for α1-adrenergic receptors.
Caption: Canonical α1-Adrenergic Receptor Signaling Pathway.
Formulation Development for Experimental Use
The successful use of metizoline hydrochloride in experimental settings hinges on the development of a stable and reproducible formulation. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base. However, for many organic molecules, solubility in aqueous media can still be a limiting factor. The following sections provide a systematic approach to formulation development.
Solubility Assessment
A preliminary solubility assessment is crucial to determine the appropriate solvent system for stock solutions and final formulations.
Protocol 1: Solubility Screening
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities. A suggested panel is provided in the table below.
-
Sample Preparation: Accurately weigh 1-5 mg of metizoline hydrochloride into separate glass vials.
-
Solvent Addition: Add the selected solvent in a stepwise manner (e.g., 100 µL increments) to each vial.
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Gentle heating or sonication may be applied to aid dissolution, but any observations of instability (e.g., color change, precipitation upon cooling) should be noted.
-
Observation: Visually inspect for complete dissolution. The approximate solubility can be calculated based on the amount of solvent required to dissolve the known mass of the compound.
| Solvent | Polarity | Expected Miscibility with Aqueous Media |
| Deionized Water | High | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | N/A |
| Dimethyl Sulfoxide (DMSO) | High | Miscible |
| Ethanol (EtOH) | Medium-High | Miscible |
| Propylene Glycol (PG) | Medium | Miscible |
| Polyethylene Glycol 400 (PEG 400) | Medium | Miscible |
Stock Solution Preparation
For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous culture medium.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Based on the molecular weight of metizoline hydrochloride (266.79 g/mol ), calculate the mass required for your desired volume and concentration. For example, for 10 mL of a 10 mM stock solution:
-
Mass (g) = 0.01 L * 0.01 mol/L * 266.79 g/mol = 0.02668 g (or 26.68 mg)
-
-
Weighing: Accurately weigh the calculated amount of metizoline hydrochloride powder.
-
Dissolution: Add the powder to a sterile, conical tube. Add a portion of high-purity, anhydrous DMSO to the tube, and vortex until the solid is completely dissolved.
-
Volume Adjustment: Bring the final volume to 10 mL with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided.
Note on Solvent Choice: While DMSO is a common solvent for stock solutions due to its high solvating power, it can exhibit cellular toxicity at higher concentrations (typically >0.5% v/v). It is imperative to ensure that the final concentration of DMSO in the experimental medium does not exceed a level that affects cell viability or the experimental outcome.
Formulation for In Vivo Studies
For animal studies, formulations often require co-solvents and surfactants to maintain the drug in solution upon dilution in the bloodstream. The following are example formulations that can serve as a starting point.
Table of Potential In Vivo Formulations
| Formulation Component | Percentage (v/v) | Rationale |
| Formulation A | ||
| DMSO | 10% | Solubilizing agent |
| PEG 400 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| Saline (0.9% NaCl) | 45% | Vehicle |
| Formulation B | ||
| DMSO | 10% | Solubilizing agent |
| 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | 90% | Solubilizing agent (inclusion complex) |
Analytical Characterization
To ensure the accuracy and reproducibility of experimental results, the concentration and purity of metizoline hydrochloride formulations should be verified. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
HPLC Method Development
The following protocol provides a general starting point for developing an HPLC method for the quantification of metizoline hydrochloride. This method will require optimization and validation according to ICH guidelines.[4]
Protocol 3: General RP-HPLC Method for Metizoline Hydrochloride
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient or isocratic elution with:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (to adjust pH to ~3).
-
Solvent B: Acetonitrile or Methanol.
-
Example Isocratic Condition: 65:35 (v/v) Methanol:Water (pH adjusted to 3 with phosphoric acid).[5]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV absorbance maximum of metizoline hydrochloride in the mobile phase (a starting point could be around 225 nm).[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
The following diagram outlines the workflow for HPLC method development and sample analysis.
Caption: Workflow for HPLC Method Development and Analysis.
Stability Assessment
The stability of the prepared formulations is critical for ensuring consistent dosing and reliable experimental outcomes. Stability studies should be conducted under the intended storage conditions.
Protocol 4: Short-Term Stability Study
-
Formulation Preparation: Prepare the desired formulation of metizoline hydrochloride.
-
Initial Analysis: Immediately after preparation (T=0), determine the initial concentration using a validated HPLC method.
-
Storage: Store aliquots of the formulation under the desired conditions (e.g., 4°C, room temperature, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, 1 week), analyze the concentration of metizoline hydrochloride in the stored samples.
-
Data Evaluation: Compare the concentrations at each time point to the initial concentration. A significant decrease in concentration may indicate instability. For many applications, a loss of more than 10% of the initial concentration is considered unacceptable.[6]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling metizoline hydrochloride powder and its formulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling Powder: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Spills: In case of a spill, dampen the solid material with water before carefully collecting it into a suitable container for disposal.[8]
-
Storage: Store metizoline hydrochloride in a tightly sealed container in a cool, dry place, protected from light.[7]
Conclusion
This guide provides a foundational framework for the formulation and characterization of metizoline hydrochloride for experimental use. The protocols outlined herein are intended to be adapted and optimized based on the specific experimental requirements. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in studies investigating the pharmacological effects of this alpha-adrenergic agonist.
References
-
Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. (2026). ResearchGate. [Link]
-
Metolazone (oral route) - Side effects & dosage. (2025). Mayo Clinic. [Link]
-
Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. Pharmaguideline. [Link]
-
Adrenergic Agonists - Autonomic Pharmacology. (2022). YouTube. [Link]
-
Metolazone. PubChem. [Link]
-
Metizoline Hydrochloride. PubChem. [Link]
-
Alpha-1 Receptor Agonists. (2023). NCBI Bookshelf. [Link]
-
Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. (2001). PubMed. [Link]
-
A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]
-
The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. (2021). PMC - NIH. [Link]
-
Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. BEPLS. [Link]
-
Stability studies of meclizine HCl F6 fast dissolving tablets. ResearchGate. [Link]
-
Safety data sheet. British Pharmacopoeia. [Link]
-
Metolazone. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Differential Adrenoreceptor Mediated Tachyphylaxis and Upregulation. ClinicalTrials.gov. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MECLIZINE HYDROCHLORIDE AND CAFFEINE IN BULK AND TABLET DOSAGE FORM. ResearchGate. [Link]
-
Solubility Table. pill.bid. [Link]
-
Meclozine hydrochloride safety data sheet. fagron.com. [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. METHDILAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: Metizoline Hydrochloride in Rhinitis Research
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Metizoline hydrochloride in the study of rhinitis. It outlines the molecule's mechanism of action, detailed protocols for preclinical and clinical evaluation, and key considerations for data interpretation and safety assessment.
Introduction to Metizoline Hydrochloride
Metizoline is a synthetic sympathomimetic agent belonging to the imidazoline class of compounds.[1][2] It is primarily investigated for its properties as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with allergic and vasomotor rhinitis.[1][3] Structurally, Metizoline features an imidazoline ring, which is characteristic of many alpha-adrenergic agonists, attached to a 2-methyl-1-benzothiophen-3-yl methyl group.[1] As an investigational drug that has reached Phase II clinical trials, its primary application is aimed at local administration within the nasal cavity to minimize systemic exposure and potential side effects.[1]
Table 1: Physicochemical Properties of Metizoline Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₄N₂S | [1][3][4] |
| Molecular Weight | 230.33 g/mol | [1][3][4] |
| ATC Code | R01AA10 (Sympathomimetics, plain) | [1][4] |
| CAS Number | 17692-22-7 | [1][3] |
Mechanism of Action: Alpha-Adrenergic Agonism
The therapeutic effect of Metizoline hydrochloride in rhinitis stems from its activity as an alpha-adrenergic agonist.[1] The nasal mucosa is highly vascularized, containing a network of resistance vessels (arterioles) and capacitance vessels (venous sinusoids).[5] The tone of these vessels is regulated by adrenergic receptors.
-
Alpha-1 (α₁) Adrenergic Receptors: Stimulation of α₁ receptors on vascular smooth muscle leads to vasoconstriction.[6]
-
Alpha-2 (α₂) Adrenergic Receptors: Imidazoline derivatives like Metizoline primarily act on α₂-adrenoreceptors, which are also involved in regulating vasoconstriction in the nasal mucosa.[5][7] This action is particularly effective at reducing blood flow to both resistance and capacitance vessels.[5]
By binding to and activating these alpha-adrenergic receptors on the smooth muscle of nasal blood vessels, Metizoline induces potent vasoconstriction.[1][5] This constriction of the venous sinusoids and collecting veins decreases local blood flow and volume, which in turn reduces the swelling of the nasal mucosal tissue and alleviates the sensation of nasal congestion.[5][8]
Preclinical Research: In Vivo Rhinitis Models
To evaluate the efficacy and safety of Metizoline hydrochloride before human trials, a robust preclinical animal model is essential. The ovalbumin (OVA)-sensitized murine model of allergic rhinitis is a standard and well-characterized system for this purpose.
Protocol 1: Efficacy of Metizoline HCl in a Murine Model of Allergic Rhinitis
This protocol describes the induction of allergic rhinitis in mice and the subsequent evaluation of Metizoline hydrochloride's decongestant and anti-inflammatory effects.
3.1. Rationale This model mimics the IgE-mediated inflammatory cascade seen in human allergic rhinitis. By sensitizing mice to an allergen (OVA) and then challenging them intranasally, we can induce symptoms like sneezing, nasal rubbing, and inflammatory cell infiltration, providing measurable endpoints for drug efficacy.
3.2. Materials
-
Animals: 6-8 week old BALB/c mice.
-
Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Phosphate-buffered saline (PBS), Metizoline hydrochloride solution (e.g., 0.05%, 0.1%), Vehicle control (saline), Anesthetic (e.g., ketamine/xylazine).
-
Equipment: Micropipettes, animal observation chambers, microscope, slides, histology stains (H&E, PAS), ELISA kits for cytokines (e.g., IL-4, IL-5, IFN-γ).
3.3. Experimental Workflow
3.4. Step-by-Step Procedure
-
Sensitization Phase (Day 0 and 7):
-
Prepare the sensitization solution: 20 µg OVA and 2 mg Alum in 200 µL PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on Day 0 and Day 7.
-
-
Challenge Phase (Day 14-20):
-
Prepare the challenge solution: 50 µg OVA in 20 µL PBS per mouse.
-
Lightly anesthetize the mice.
-
Administer 10 µL of the challenge solution into each nostril daily for 7 days.
-
-
Treatment and Evaluation (Day 21):
-
Divide mice into groups: Vehicle Control, Metizoline HCl (low dose), Metizoline HCl (high dose), and a non-sensitized negative control group.
-
Administer the respective treatment (e.g., 10 µL per nostril) 30 minutes prior to the final OVA challenge.
-
After the final challenge, place mice in an observation chamber and count the number of sneezes and nasal rubbing motions for 15 minutes.
-
-
Endpoint Analysis (Day 22):
-
Euthanize the mice.
-
Nasal Lavage: Collect nasal lavage fluid (NALF) by flushing the nasal cavity with PBS. Use the fluid for total and differential inflammatory cell counts (e.g., eosinophils) and for measuring cytokine levels (IL-4, IL-5) via ELISA.
-
Histopathology: Decalcify and fix the skull. Embed in paraffin, section the nasal passages, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia.
-
3.5. Expected Outcomes & Interpretation A successful decongestant effect would be indicated by a significant reduction in sneezing and rubbing frequency in the Metizoline-treated groups compared to the vehicle control. Anti-inflammatory effects would be demonstrated by reduced eosinophil counts and pro-inflammatory cytokine levels in the NALF, as well as decreased cellular infiltration in histological sections.
Clinical Research: Human Efficacy Studies
Following promising preclinical data, the efficacy and safety of Metizoline hydrochloride must be confirmed in human subjects. A randomized, double-blind, placebo-controlled clinical trial is the gold standard for this evaluation.
Protocol 2: A Phase II Study of Metizoline HCl Nasal Spray in Adults with Allergic Rhinitis
4.1. Rationale & Objectives
-
Primary Objective: To evaluate the efficacy of Metizoline hydrochloride nasal spray in reducing nasal congestion compared to a placebo.
-
Secondary Objectives: To assess the onset of action, duration of effect, and overall impact on other rhinitis symptoms.
-
Safety Objective: To monitor the incidence of adverse events, including local nasal irritation and potential for rhinitis medicamentosa.
4.2. Study Design
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Adult patients (18-65 years) with a documented history of seasonal or perennial allergic rhinitis.
-
Interventions:
-
Group A: Metizoline hydrochloride nasal spray (e.g., 0.1%).
-
Group B: Placebo nasal spray (vehicle only).
-
-
Duration: 2-week treatment period followed by a 1-week washout and follow-up period to assess for rebound congestion.
4.3. Key Methodologies
-
Screening and Randomization:
-
Confirm diagnosis of allergic rhinitis via skin prick tests or specific IgE levels.
-
Ensure participants meet inclusion/exclusion criteria (e.g., no structural nasal abnormalities, no use of confounding medications).
-
Randomize eligible participants in a 1:1 ratio to receive either Metizoline or placebo.
-
-
Treatment Administration:
-
Instruct participants to self-administer one spray per nostril, twice daily (morning and evening) for 14 days.
-
-
Efficacy and Safety Assessments:
-
Symptom Scores: Participants will record their symptoms daily in an electronic diary. The primary endpoint is often the change from baseline in the Total Nasal Symptom Score (TNSS), which typically includes congestion, rhinorrhea, sneezing, and nasal itching, each rated on a 0-3 scale.[9]
-
Objective Measurements: Nasal airflow and congestion can be objectively measured at clinic visits using techniques like anterior rhinomanometry (measures nasal airway resistance) and acoustic rhinometry (measures nasal cavity cross-sectional area).[10]
-
Safety Monitoring: Record all adverse events. Perform nasal examinations at baseline and end-of-treatment to check for mucosal irritation. During the follow-up week, monitor for rebound congestion (worsening of symptoms after discontinuing the drug).[5]
-
Table 2: Schedule of Assessments for Clinical Trial
| Assessment | Screening (Day -7 to -1) | Baseline (Day 0) | Week 1 (Day 7) | Week 2 (Day 14) | Follow-up (Day 21) |
| Informed Consent | ✓ | ||||
| Inclusion/Exclusion Criteria | ✓ | ✓ | |||
| Medical History | ✓ | ||||
| Randomization | ✓ | ||||
| Drug Dispensation | ✓ | ||||
| TNSS (Patient Diary) | Daily | Daily | Daily | Daily | |
| Rhinomanometry / Acoustic Rhinometry | ✓ | ✓ | ✓ | ||
| Nasal Examination | ✓ | ✓ | ✓ | ||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ |
4.4. Data Analysis The primary efficacy analysis will compare the mean change in TNSS from baseline to the end of treatment between the Metizoline and placebo groups using an appropriate statistical test (e.g., ANCOVA). Secondary endpoints and safety data will be analyzed similarly. A significant improvement in TNSS and objective nasal patency measures in the active group would demonstrate clinical efficacy.
Safety and Toxicological Profile
While topical administration is designed to limit systemic effects, a thorough safety evaluation is critical.
-
Rhinitis Medicamentosa (RM): The most significant risk associated with prolonged use of topical nasal decongestants is rebound nasal congestion.[5][8] This condition is characterized by the worsening of congestion upon cessation of the drug, leading to a cycle of dependency.[5] Protocols should include a washout period to monitor for RM and explicitly limit the recommended duration of use (typically not to exceed 5-7 days in a clinical setting).[8]
-
Local Adverse Effects: Common side effects are generally mild and localized, including nasal dryness, burning, or stinging.[8]
-
Systemic Effects: Although absorption is minimal, systemic sympathomimetic effects like increased blood pressure, headache, or dizziness are possible, especially with overuse.[8] Therefore, these drugs are often contraindicated in patients with conditions like severe hypertension or heart disease.[8]
Conclusion
Metizoline hydrochloride represents a classic alpha-adrenergic agonist approach to managing the symptoms of rhinitis. Its targeted vasoconstrictor action provides rapid relief from nasal congestion. The protocols outlined in this guide provide a robust framework for its systematic evaluation, from preclinical proof-of-concept in animal models to rigorous efficacy and safety assessment in human clinical trials. Future research could explore novel formulations to enhance its local retention, optimize its safety profile, or investigate its efficacy in combination with other therapeutic classes, such as intranasal corticosteroids.
References
-
Malaysian Society of Allergy and Immunology. (2022). Pharmacological Management of Allergic Rhinitis: A Consensus Statement. PMC. [Link]
-
Drug Central. (n.d.). metizoline. Retrieved from [Link]
-
Grokipedia. (n.d.). Metizoline. Retrieved from [Link]
-
Ramey, J. T., & Bailen, E. (2023). Rhinitis Medicamentosa. In StatPearls. StatPearls Publishing. [Link]
-
Meltzer, E. O., Wallace, D., Friedman, H. S., Navaratnam, P., Scott, E. P., & Nolte, H. (2021). Meta-analyses of the efficacy of pharmacotherapies and sublingual allergy immunotherapy tablets for allergic rhinitis in adults. Rhinology Journal, 59(1), 1-13. [Link]
-
Medscape. (2025). Rhinitis Medicamentosa: Background, Etiology, Pathophysiology. Retrieved from [Link]
-
Wikipedia. (2026). Metizoline. Retrieved from [Link]
-
Zumpft, C. W. (1975). Double-blind comparison of metizoline hydrochloride (Ellsyl) and phenylephrine in allergic and vasomotor rhinitis. Current Therapeutic Research, Clinical and Experimental, 17(1), 40–46. [Link]
-
Morjaria, J. B., & Eccles, R. (2010). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. Current Medical Research and Opinion, 26(4), 849-855. [Link]
-
Morales-Ríos, M. S., et al. (2020). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Double-blind comparison of metizoline hydrochloride (Ellsyl) and phenylephrine in allergic and vasomotor rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metizoline - Wikipedia [en.wikipedia.org]
- 4. metizoline [drugcentral.org]
- 5. Rhinitis Medicamentosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rhinologyjournal.com [rhinologyjournal.com]
- 10. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Metizoline Hydrochloride Stability in Solution: A Technical Support Guide
Welcome to the technical support center for Metizoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metizoline hydrochloride's stability in solution. As direct, comprehensive stability data for metizoline hydrochloride is limited in publicly available literature, this document synthesizes established principles of chemical degradation, data from structurally related compounds, and standard pharmaceutical testing methodologies to provide a robust framework for your experimental design and troubleshooting.
I. Understanding the Stability Landscape of Metizoline Hydrochloride
Metizoline hydrochloride possesses two key structural moieties that are central to its stability profile: a 2-imidazoline ring and a benzothiophene system. The reactivity of these groups will largely dictate the degradation pathways you may encounter.
-
The Imidazoline Ring: The 2-imidazoline ring is known to be susceptible to hydrolysis, which can lead to ring-opening. This reaction can be catalyzed by both acidic and basic conditions[1][2].
-
The Benzothiophene System: The benzothiophene core, a sulfur-containing heterocyclic compound, can be prone to degradation in acidic environments. The sulfur atom's lone pair of electrons can be protonated, potentially leading to ring-opening or other reactions[3].
Given these structural features, the primary factors influencing metizoline hydrochloride's stability in solution are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work with metizoline hydrochloride solutions.
Issue 1: Rapid Loss of Potency in Solution
Q: I've prepared an aqueous solution of metizoline hydrochloride, and I'm observing a rapid decrease in its concentration. What could be the cause?
A: Rapid degradation of metizoline hydrochloride in solution is often linked to the pH of your solvent system.
-
Causality: The imidazoline ring in metizoline is susceptible to hydrolysis, a process that can be significantly accelerated in both acidic and basic conditions, leading to the cleavage of the ring[1][2]. Furthermore, the benzothiophene moiety can also degrade under strong acidic conditions[3].
-
Troubleshooting Steps:
-
Measure the pH of your solution. The dissolution of metizoline hydrochloride itself will create a slightly acidic solution. However, the use of certain buffers or the presence of acidic or basic excipients can shift the pH into a range of instability.
-
Adjust the pH to a neutral or near-neutral range (pH 6-7.5). Perform small-scale experiments to identify the optimal pH for stability.
-
Consider the buffer system. If using a buffer, ensure it is appropriate for your desired pH range and does not catalyze degradation. Phosphate buffers are a common starting point.
-
Control the temperature. Higher temperatures will accelerate hydrolysis. Prepare and store solutions at controlled room temperature or under refrigeration, unless your experimental protocol requires elevated temperatures.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Q: My HPLC analysis of a metizoline hydrochloride solution shows the emergence of new, unidentified peaks over time. How can I identify these and prevent their formation?
A: The appearance of new peaks is indicative of degradation. A systematic forced degradation study can help you identify these degradants and understand their formation.
-
Causality: Metizoline hydrochloride can degrade via several pathways, including hydrolysis, oxidation, and photolysis, each potentially producing distinct degradation products.
-
Troubleshooting & Identification Workflow:
-
Perform a Forced Degradation Study: This is a systematic way to intentionally degrade the drug under various stress conditions to generate potential degradation products. A well-designed study will provide insights into the degradation pathways and help develop a stability-indicating analytical method[4][5].
-
Analyze Degradation Samples: Use a high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the mass of the degradation products. This information is crucial for proposing their structures[6].
-
Develop a Stability-Indicating HPLC Method: Your HPLC method must be able to resolve the main peak of metizoline hydrochloride from all potential degradation peaks[4].
-
Experimental Protocol: Forced Degradation Study of Metizoline Hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study. The conditions provided are starting points and may need to be optimized based on the observed degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].
1. Preparation of Stock Solution:
-
Prepare a stock solution of metizoline hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl)[7].
-
Store at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of sodium hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH)[7].
-
Store at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂)[8].
-
Store at room temperature for up to 24 hours.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days)[8].
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[4][5]. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a suitable, validated HPLC method with a photodiode array (PDA) detector to assess peak purity[4].
Visualization of Potential Degradation Pathways and Workflows
Hypothetical Degradation Pathway of Metizoline Hydrochloride
Caption: Hypothetical degradation pathways of metizoline hydrochloride.
Workflow for Investigating Metizoline Hydrochloride Solution Instability
Caption: Workflow for troubleshooting metizoline hydrochloride instability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of metizoline hydrochloride?
A: Based on general principles for compounds with similar functional groups, a stock solution of metizoline hydrochloride should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at refrigerated temperatures (2-8°C) to minimize hydrolysis, oxidation, and photodegradation. For extemporaneously compounded oral liquids of other drugs, storage at 5°C and 25°C in the dark has shown stability for up to 60 days[9].
Q2: Can I use common organic co-solvents to dissolve metizoline hydrochloride?
A: Yes, if metizoline hydrochloride has poor aqueous solubility, co-solvents can be used. However, it is crucial to ensure the co-solvent itself does not promote degradation[5]. Alcohols like methanol and ethanol are common choices. Always run a control with the co-solvent alone under your experimental conditions to check for any interfering peaks.
Q3: Are there any known incompatibilities with common pharmaceutical excipients?
Q4: How much degradation is considered significant in a stability study?
A: For forced degradation studies, the aim is typically to achieve 5-20% degradation to ensure that the analytical method is challenged and can effectively separate the degradants from the parent drug[5]. In formal stability studies, the acceptable level of degradation will depend on the product specifications and regulatory guidelines.
Q5: What analytical techniques are best suited for stability testing of metizoline hydrochloride?
A: A stability-indicating HPLC method with a PDA detector is the most common and recommended technique. The PDA detector is crucial for assessing peak purity and ensuring that no degradation products are co-eluting with the main compound[4]. For the identification of unknown degradation products, hyphenated techniques such as LC-MS are invaluable[6].
References
-
ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., & Lee, T. J. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835).
- Jadhav, S. B., & Shingare, M. S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
- Allen, L. V., & Erickson, M. A. (1996). Stability of ketoconazole, metolazone, metronidazole, procainamide hydrochloride, and spironolactone in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 53(17), 2073–2078.
- Nyulaszi, L., Csonka, G. I., & Veszpremi, T. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(35), 12345–12353.
- Sultana, N., Arayne, M. S., & Shafi, N. (2017). Studies on photodegradation process of psychotropic drugs: a review. Journal of Analytical Science and Technology, 8(1), 1-13.
- Chaudhari, P. D., & Patil, P. S. (2012). Compatibility study of metformin with pharmaceutical excipients. Journal of Applied Pharmaceutical Science, 2(10), 109-113.
-
National Center for Biotechnology Information. (n.d.). Metolazone. StatPearls. Retrieved from [Link]
- Rochat, B., Chioléro, R., & Pannatier, A. (2001). Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 945–953.
- Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Saudi Pharmaceutical Journal, 24(5), 564–571.
- Gupta, A., & Kumar, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22.
- Leff, J. A., & Biederman, M. (1985). Stability of stored methacholine chloride solutions: clinically useful information. The Journal of Allergy and Clinical Immunology, 76(1), 73–76.
- de Oliveira, G. V., de Andrade, J. P., & da Silva, A. B. F. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3794.
-
ResearchGate. (n.d.). Chemical characterization of photodegradation products of midazolam complexes with randomly methylated-β-cyclodextrin by HPLC and LC-MS/MS. Retrieved from [Link]
- Johnson, C. E., & Streetman, D. D. (2002). Stability of Midazolam Hydrochloride in Parenteral Nutrient Solutions. American Journal of Health-System Pharmacy, 59(13), 1262–1264.
-
Fresenius Kabi. (n.d.). Y-Site Drug Compatibility Reference Guide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2020). Photodegradation of the H 1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Retrieved from [Link]
-
Mayo Clinic. (2025, October 31). Metolazone (oral route). Retrieved from [Link]
-
ResearchGate. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Retrieved from [Link]
- Taylor, R., Sunderland, B., Luna, G., & Czarniak, P. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.
- Kolar, M., & Kočevar, K. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305.
- Patel, R. M., & Patel, P. B. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASAYAN Journal of Chemistry, 17(4), 2413-2421.
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. A. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Molecules, 19(10), 15636-15651.
- Sahoo, M., & Sahu, S. (2019). Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation. Indian Journal of Pharmaceutical Sciences, 81(1), 57-63.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
-
Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
- Rapacz, A., Ekiert, H., & Klimek-Szczykutowicz, M. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849.
-
ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]
- Books. (n.d.). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- Google Patents. (1999). WO1999016754A1 - Process for the preparation of imidazoline derivatives.
Sources
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of ketoconazole, metolazone, metronidazole, procainamide hydrochloride, and spironolactone in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Metizoline Hydrochloride Synthesis
Welcome to the technical support center for Metizoline hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of Metizoline hydrochloride.
Q1: What is the general synthetic strategy for Metizoline hydrochloride?
A1: The synthesis of Metizoline hydrochloride, chemically known as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride[1], typically involves a multi-step process that can be logically divided into three main stages:
-
Formation of the 2-methyl-1-benzothiophene core: This heterocyclic scaffold is the foundation of the molecule.
-
Synthesis of the 2-(chloromethyl)imidazoline precursor or a related electrophile.
-
Coupling and Salt Formation: The final stage involves coupling the benzothiophene core with the imidazoline side-chain, followed by conversion to the hydrochloride salt for improved stability and solubility.
The overall workflow is designed to build the less reactive benzothiophene core first, followed by the introduction of the more reactive imidazoline moiety.
Q2: What are the critical starting materials and reagents to ensure high purity and yield?
A2: The quality of your starting materials is paramount. For the key precursors, we recommend the following:
-
Thiophenol and a suitable pyruvate derivative (for the benzothiophene core): Ensure the thiophenol is free from disulfide impurities, which can be a common issue and can interfere with the initial cyclization.
-
Ethylenediamine and a suitable carboxylic acid derivative: Use anhydrous ethylenediamine to prevent hydrolysis and ensure efficient cyclization into the imidazoline ring.
-
Solvents: All solvents, especially those used in coupling reactions (e.g., THF, DMF), should be anhydrous to prevent quenching of reactive intermediates.
Q3: Which analytical techniques are essential for monitoring reaction progress and final product characterization?
A3: A robust analytical workflow is crucial for a successful synthesis. We recommend:
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the consumption of starting materials and the formation of intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of purity, identification of byproducts, and as a stability-indicating method.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of intermediates and the final Metizoline hydrochloride, confirming the connectivity of all atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the disappearance of starting material functional groups.
Q4: What are the primary safety considerations during this synthesis?
A4: Several reagents used in this synthesis require careful handling:
-
Thiophenols: Are malodorous and toxic. All work should be conducted in a well-ventilated fume hood.
-
Chlorinating agents (e.g., thionyl chloride, oxalyl chloride): Are highly corrosive and moisture-sensitive, reacting violently with water to release HCl gas.
-
Organometallic reagents (if used for coupling): Can be pyrophoric. Strict anhydrous and inert atmosphere techniques are necessary.
-
Hydrochloric Acid: Use appropriate personal protective equipment (PPE) when handling concentrated HCl for the final salt formation.
Troubleshooting Guide: Common Synthesis Problems
This section provides a detailed, question-and-answer guide to specific experimental issues.
Problem 1: Low Yield in the Benzothiophene Ring Formation
Q: My initial cyclization to form the 2-methyl-1-benzothiophene intermediate is resulting in a low yield (<40%). What are the likely causes and how can I improve it?
A: This is a common bottleneck. The causes are often related to reaction conditions or reagent quality.
Causality Analysis: The formation of the benzothiophene ring is typically an acid-catalyzed condensation and cyclization reaction. The efficiency of this process is highly dependent on effective dehydration and prevention of side reactions.
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your thiophenol starting material. Oxidized thiophenol (disulfides) will not participate in the reaction and can complicate purification. Consider purifying the thiophenol by distillation before use.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) are critical. Too little catalyst will result in an incomplete reaction, while too much can lead to charring and side product formation. Titrate the optimal catalyst loading in small-scale pilot reactions.
-
Water Removal: This reaction generates water, which can inhibit the reaction. If the reaction is run in a solvent, use a Dean-Stark apparatus to remove water azeotropically. For solvent-free reactions (e.g., in PPA), ensure the reaction temperature is high enough to drive off water.
-
Temperature Control: Monitor the internal reaction temperature closely. Overheating can lead to decomposition and polymerization, a common issue with sulfur-containing heterocycles.[3]
Problem 2: Incomplete Coupling of the Benzothiophene and Imidazoline Moieties
Q: The final coupling reaction stalls, leaving a significant amount of unreacted 2-methyl-1-benzothiophene. How can I drive the reaction to completion?
A: This points to an issue with either the generation of the nucleophile/electrophile or the coupling conditions themselves.
Causality Analysis: The coupling step likely involves the formation of a nucleophilic benzothiophene anion followed by reaction with an electrophilic imidazoline derivative. The success of this SN2-type reaction depends on the nucleophilicity of the anion, the reactivity of the electrophile, and the absence of competing reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Problem 3: Formation of an Unknown Impurity in the Final Product
Q: After purification, my final Metizoline hydrochloride product contains a persistent, unknown impurity according to HPLC analysis. What could it be?
A: Process-related impurities are common and identifying their origin is key to eliminating them. Based on the likely reaction pathway, several side products are possible.
Causality Analysis: Impurities can arise from starting materials, side reactions, or degradation.[4][5] In this synthesis, common side reactions include over-alkylation, oxidation, or hydrolysis of the imidazoline ring.
Potential Impurities and Mitigation Strategies:
| Impurity ID | Potential Structure/Description | Likely Origin | Mitigation Strategy |
| IMP-01 | Bis-benzothiophene methane | Over-reaction of the product with another molecule of deprotonated benzothiophene. | Use a slight excess (1.1-1.2 eq) of the imidazoline electrophile. Add the deprotonated benzothiophene slowly to the solution of the electrophile. |
| IMP-02 | N-acylated ethylenediamine | Incomplete cyclization during imidazoline formation, followed by carry-over into the final step. | Ensure complete cyclization by extending the reaction time or increasing the temperature. Purify the imidazoline intermediate thoroughly before coupling. |
| IMP-03 | Oxidized benzothiophene (sulfoxide) | Air oxidation of the sulfur atom, potentially catalyzed by trace metals. | Conduct the coupling reaction and workup under an inert atmosphere (Nitrogen or Argon). Use peroxide-free solvents. |
| IMP-04 | Hydrolyzed imidazoline | Exposure of the product to water, especially under acidic or basic conditions during workup. | Use anhydrous solvents and perform aqueous workup steps quickly at low temperatures. Ensure the final product is dried thoroughly.[6] |
Problem 4: Difficulty in Crystallizing the Final Hydrochloride Salt
Q: The free base of Metizoline forms, but upon adding HCl, it oils out or remains in solution instead of precipitating as a crystalline solid. What's wrong?
A: This is a common physical chemistry challenge related to solubility, purity, and solvent systems.
Causality Analysis: Crystallization requires the product to be supersaturated in a solvent where it has low solubility, while impurities remain dissolved. The presence of impurities can inhibit lattice formation, and an inappropriate solvent will fail to provide the right solubility profile.
Troubleshooting Steps:
-
Purity First: Ensure the free base is highly pure before attempting salt formation. Use flash chromatography to remove any non-basic impurities. An oily free base is a red flag for impurities.
-
Solvent System: The choice of solvent for precipitation is critical.
-
Dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (IPA), ethyl acetate, or a mixture of an alcohol and an ether (e.g., MeOH/MTBE).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in IPA, or ethereal HCl) dropwise with vigorous stirring.
-
-
Control the Rate: Rapid addition of acid can cause the product to "crash out" as an amorphous solid or oil. Slow, controlled addition at a slightly elevated temperature, followed by slow cooling, promotes the growth of well-defined crystals.[7]
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on established organic chemistry principles. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 2-methyl-1-benzothiophene
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (10 eq).
-
Heat the acid to 80°C with stirring.
-
Premix thiophenol (1.0 eq) and ethyl 2-chloropropionate (1.1 eq).
-
Add the mixture dropwise to the hot acid over 30 minutes.
-
Increase the temperature to 120°C and stir for 4 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by vacuum distillation to yield 2-methyl-1-benzothiophene.
Step 2: Synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole
-
To a solution of 2-chloroacetonitrile (1.0 eq) in anhydrous toluene, add ethylenediamine (1.05 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 80°C and bubble dry HCl gas through the solution for 1 hour to catalyze cyclization.
-
Cool the mixture. The product hydrochloride salt will precipitate.
-
Filter the solid, wash with cold toluene, and dry under vacuum. This intermediate can be used directly or after neutralization.
Step 3: Coupling and Formation of Metizoline Hydrochloride
-
Dissolve 2-methyl-1-benzothiophene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq) dropwise. A color change should be observed. Stir for 30 minutes.
-
Add a solution of 2-(chloromethyl)-4,5-dihydro-1H-imidazole (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by HPLC.
-
Carefully quench the reaction with saturated NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude free base by column chromatography (silica gel, gradient elution with DCM/MeOH).
-
Dissolve the purified free base in isopropanol.
-
Add a 2M solution of HCl in isopropanol dropwise until the solution is acidic (test with pH paper).
-
Stir for 1 hour. The product should precipitate.
-
Cool the mixture to 0°C to maximize precipitation.
-
Filter the white solid, wash with cold isopropanol, and dry in a vacuum oven at 50°C to yield Metizoline hydrochloride.
Visual Summary of the Synthesis Pathway:
Caption: General synthetic route for Metizoline hydrochloride.
References
-
Metizoline Hydrochloride Compound Information. PubChem, National Center for Biotechnology Information. [Link]
-
Stability-Indicating HPLC Methods. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds. MDPI. [Link]
-
Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. [Link]
-
Synthesis of process related impurities of Citicoline and Citicoline sodium. ChemRxiv. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
Sources
- 1. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Improving solubility of Metizoline hydrochloride for experiments
Welcome to the dedicated support center for Metizoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the solubility of Metizoline hydrochloride in experimental settings. Our goal is to empower you with the knowledge to design robust experiments and interpret your results with confidence.
Part 1: Troubleshooting & FAQs - Navigating Metizoline Hydrochloride Solubility
This section addresses common questions and issues encountered when working with Metizoline hydrochloride. The solutions are presented in a direct question-and-answer format, emphasizing the underlying scientific principles.
Question 1: My Metizoline hydrochloride is not dissolving in water at my desired concentration. What is the first step?
Answer: The limited aqueous solubility of Metizoline hydrochloride is a common challenge. The initial step is to understand its baseline solubility and the impact of pH. Metizoline is a weak base, and its hydrochloride salt form is used to enhance its solubility in water. However, the solubility is still pH-dependent.
The first action should be a gentle adjustment of the pH. Lowering the pH of your aqueous solution can significantly improve the solubility of hydrochloride salts by favoring the protonated, more soluble form of the molecule. Start by adding small aliquots of a dilute acid, such as 0.1 M HCl, while monitoring the pH and observing for dissolution.
Question 2: I have tried adjusting the pH, but I am still facing solubility issues. What are my next options?
Answer: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents. Co-solvents can disrupt the crystal lattice energy of the compound and modify the polarity of the solvent system to better accommodate the solute.
Commonly used co-solvents for in vitro experiments include:
-
Ethanol: A polar protic solvent that can effectively solvate Metizoline hydrochloride.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with excellent solvating power for a wide range of compounds.
-
Polyethylene Glycol (PEG 300/400): Often used in formulation development to improve the solubility and stability of drug candidates.
It is crucial to introduce co-solvents systematically, starting with a small percentage (e.g., 5-10% v/v) and gradually increasing the concentration while observing for precipitation. The choice of co-solvent should also be compatible with your experimental model.
Question 3: Can I use heat to improve the solubility of Metizoline hydrochloride?
Answer: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility of Metizoline hydrochloride. However, this must be done with caution. It is essential to first verify the thermal stability of Metizoline hydrochloride to avoid degradation.
A recommended approach is to prepare your solution in a water bath with controlled temperature, starting at a moderately elevated temperature (e.g., 37-40°C) and monitoring for dissolution. Always allow the solution to cool to room temperature to ensure that the compound remains in solution, as precipitation can occur upon cooling if the saturation point is exceeded.
Question 4: I am preparing a stock solution for cell culture experiments. What are the key considerations?
Answer: For cell-based assays, the primary concern is to prepare a concentrated stock solution that can be diluted into the cell culture medium without causing precipitation or cytotoxicity from the solvent.
-
Solvent Choice: DMSO is a common choice for preparing high-concentration stock solutions due to its strong solvating ability.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid impacting cell viability.
-
Sterilization: After dissolution, the stock solution should be sterile-filtered through a 0.22 µm syringe filter to remove any potential microbial contaminants.
The following diagram illustrates a decision-making workflow for selecting a suitable solubilization strategy.
Caption: Decision workflow for solubilizing Metizoline hydrochloride.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for preparing Metizoline hydrochloride solutions for common experimental applications.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is required and the final concentration is relatively low.
-
Calculate Required Mass: Determine the mass of Metizoline hydrochloride needed to prepare the desired volume of a 10 mM solution. (Molecular Weight of Metizoline hydrochloride: 239.75 g/mol ).
-
Initial Dispensing: Accurately weigh the calculated amount of Metizoline hydrochloride and place it in a sterile conical tube.
-
Initial Solvation: Add approximately 80% of the final desired volume of purified water (e.g., Milli-Q®) or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
pH Adjustment (if necessary): If the compound does not fully dissolve, add 0.1 M HCl dropwise while vortexing. Monitor the pH to ensure it remains within an acceptable range for your experiment.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining volume of the solvent to reach the final desired concentration.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube. Store at the recommended temperature.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution for Cell Culture
This protocol is designed for creating a concentrated stock solution for use in cell-based assays.
-
Calculate Required Mass: Determine the mass of Metizoline hydrochloride required for your desired volume of a 50 mM stock.
-
Dispensing: Weigh the compound in a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Solvation in DMSO: Add the calculated volume of high-purity, sterile DMSO.
-
Facilitate Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verification: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound's stability.
The following diagram illustrates the workflow for preparing a DMSO stock solution.
Caption: Workflow for preparing a DMSO stock of Metizoline hydrochloride.
Part 3: Quantitative Data & Reference Tables
This section provides summarized data to guide your experimental design.
Table 1: Solubility Profile of Metizoline Hydrochloride in Common Solvents
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility is pH-dependent and increases at lower pH. |
| Ethanol | Soluble | A good co-solvent for aqueous formulations. |
| DMSO | Soluble | Excellent for preparing high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to ethanol. |
Note: The term "soluble" is used here as a qualitative descriptor. Precise quantitative solubility may vary based on temperature and the specific purity of the compound.
References
-
Metizoline hydrochloride - PubChem. National Center for Biotechnology Information. [Link]
Technical Support Center: Metizoline Hydrochloride HPLC Assays
Welcome to the technical support center for Metizoline hydrochloride HPLC assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Metizoline. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and robustness of your analytical results.
Understanding the Analyte: Metizoline Hydrochloride
Before troubleshooting, understanding the physicochemical properties of Metizoline is crucial. Metizoline is a basic compound, featuring an imidazoline ring, which dictates its chromatographic behavior.[1][2] Its basic nature, with a pKa of approximately 10.44, makes it prone to strong interactions with acidic silanol groups present on the surface of traditional silica-based HPLC columns.[2] This interaction is a primary cause of many chromatographic issues, particularly peak tailing.[3]
Table 1: Physicochemical Properties of Metizoline
| Property | Value | Source |
| Molecular Formula | C13H14N2S (Metizoline base) | [1] |
| Molecular Weight | 230.33 g/mol (Metizoline base) | [1] |
| pKa (basic) | ~10.44 | [2] |
| Form | Hydrochloride Salt | [4] |
Section 1: Peak Shape Problems
Excellent peak shape is the foundation of accurate quantification. For basic compounds like Metizoline, achieving a symmetrical peak can be challenging.
FAQ: My Metizoline peak is tailing severely (Asymmetry > 1.5). What is the cause and how do I fix it?
Initial Diagnosis: Peak tailing for Metizoline is almost always caused by secondary interactions between the basic analyte and acidic residual silanol groups on the HPLC column's stationary phase.[3]
The Scientific Explanation (Causality): Standard silica-based reversed-phase columns (e.g., C8, C18) have residual, un-capped silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (3-7), these silanols can be deprotonated and negatively charged (Si-O-). The basic imidazoline moiety of Metizoline will be protonated and positively charged. This leads to a strong, secondary ion-exchange interaction, in addition to the desired hydrophobic retention mechanism. Analytes that undergo these secondary interactions are retained longer, resulting in a "tail" as they slowly elute from these active sites.[3][5]
Troubleshooting Protocol & Workflow:
-
Mobile Phase pH Adjustment: The most effective first step is to lower the mobile phase pH. By operating at a pH of 3 or lower, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[3]
-
Use of a Competing Base: If lowering the pH is insufficient or undesirable for other reasons, add a competing base to the mobile phase.
-
Action: Add a low concentration (e.g., 0.1-0.2%) of an amine modifier like triethylamine (TEA) to the mobile phase.[6] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from Metizoline.
-
-
Column Selection: Not all C18 columns are the same.
-
Action: Switch to a modern, high-purity silica column that is end-capped. End-capping is a process that covers many of the residual silanols. Columns specifically designed for the analysis of basic compounds are highly recommended.[5]
-
Experimental Protocol: Optimizing Peak Shape
-
Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Initial Conditions: Start with a 50:50 mix of A and B.
-
Inject Standard: Inject a Metizoline standard and observe the peak shape.
-
Iterate: If tailing persists, consider adding 0.1% TEA to Mobile Phase A and re-evaluate.
Section 2: Retention Time & Resolution Issues
Consistent and reproducible retention times are critical for peak identification and system suitability.
FAQ: The retention time for Metizoline is drifting earlier/later with each injection. What's happening?
Initial Diagnosis: Retention time drift is typically caused by a lack of system equilibration, changes in mobile phase composition, fluctuating column temperature, or a system leak.[5][8]
The Scientific Explanation (Causality):
-
Column Equilibration: The stationary phase requires time to fully equilibrate with the mobile phase. If injections are made before the column is stable, retention times will shift. This is particularly true for methods using ion-pairing reagents or complex buffer systems, which can take a significant number of column volumes to reach equilibrium.[5][9]
-
Mobile Phase Composition: The ratio of organic to aqueous solvent is the primary driver of retention in reversed-phase HPLC. Even small changes, such as the evaporation of the more volatile organic component, can significantly alter retention.[8]
-
Temperature: Temperature affects mobile phase viscosity and the kinetics of partitioning. A lack of temperature control can lead to drift; as a rule of thumb, a 1°C increase can decrease retention time by 1-2%.[5]
-
Flow Rate Instability: A leak in the system will cause a drop in the actual flow rate delivered to the column, leading to longer retention times.[8][10]
Troubleshooting Workflow Diagram:
Caption: Workflow for diagnosing retention time drift.
Protocol: Stabilizing Retention Time
-
System Check: Before starting, visually inspect all fittings for signs of leaks. A subtle leak may not drip but can often be detected with a wipe.[8]
-
Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. For new methods, monitor retention time over several injections until it is stable (e.g., <0.5% RSD).[9]
-
Thermostatting: Use a column oven set to a stable temperature (e.g., 30 °C) to eliminate ambient temperature fluctuations.
-
Mobile Phase Care: Keep mobile phase reservoirs covered to prevent evaporation of the organic solvent. Prepare fresh mobile phase daily.[10]
Section 3: Baseline & System Suitability Issues
A clean, stable baseline is essential for accurate integration and detection of low-level impurities.
FAQ: Why is my baseline noisy or drifting, making integration difficult?
Initial Diagnosis: Baseline issues can stem from the mobile phase, the pump, the detector, or the column.[9][11]
The Scientific Explanation (Causality):
-
Noisy Baseline (High Frequency): Often caused by air bubbles in the system, a contaminated detector cell, or a failing lamp.[9][11][12] Air bubbles cause refractive index changes in the detector cell, leading to sharp spikes.
-
Drifting Baseline (Low Frequency): Usually indicates a change in mobile phase composition (e.g., incomplete mixing or solvent outgassing), a column that is not fully equilibrated, or strongly retained compounds from a previous injection eluting as very broad peaks.[9][13]
-
Pulsating Baseline (Regular): This is almost always related to the pump and indicates a problem with a check valve or a leak in the pump head, causing pressure fluctuations.[12]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for HPLC baseline issues.
Protocol: Achieving a Stable Baseline
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an in-line degasser, helium sparging, or sonication before use.[10][13]
-
Purge the System: Purge the pump and flow lines with a strong, miscible solvent (like isopropanol or methanol) to remove any trapped air bubbles.[13]
-
Clean Detector Cell: If noise persists, flush the detector flow cell according to the manufacturer's instructions.[11]
-
Column Wash: If drifting is observed, especially after injecting samples, implement a column wash step at the end of your sequence. Use a strong solvent (like 100% acetonitrile) to elute any strongly retained compounds.[9]
Section 4: Method Parameters & Pharmacopeia Guidelines
While this guide provides troubleshooting steps, your starting point should always be a validated method. When developing a method or adapting one from a pharmacopeia, certain parameters are key.
Table 2: Typical Starting HPLC Parameters for Metizoline Hydrochloride Analysis
| Parameter | Typical Value / Range | Rationale & Considerations |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions provide good efficiency. A C8 may provide less retention if needed. Ensure it is a modern, end-capped column.[6][7] |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase | Acetonitrile often provides better peak shape and lower backpressure. |
| Aqueous Modifier | Phosphate or Acetate buffer; pH adjusted to ~3.0 | Low pH is critical to protonate silanols and ensure good peak shape for the basic Metizoline.[6][7] |
| Detection (UV) | ~228-232 nm | This range has been shown to provide good sensitivity in published methods.[7][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-35 °C | Controlled temperature ensures retention time reproducibility.[5] |
A Note on Pharmacopeia Methods (USP/Ph. Eur.): Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official methods.[15][16][17] These methods are legally binding for quality control purposes. However, these bodies allow for certain adjustments to the published methods to meet system suitability requirements without full revalidation.[18][19][20][21][22][23] Always consult the current version of the relevant general chapter (e.g., USP <621>) before making any changes to a compendial method.[15]
References
-
Strzebońska, M., & Strózik, M. (2024). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available at: [Link]
-
Kumar, A., et al. (n.d.). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. WJBPHS. Available at: [Link]
-
Metizoline Hydrochloride. (n.d.). PubChem. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Available at: [Link]
-
Thummala, M., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. PubMed. Available at: [Link]
-
<621> Chromatography. (n.d.). US Pharmacopeia (USP). Available at: [Link]
-
Sravani, G., et al. (2019). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MECLIZINE HYDROCHLORIDE AND CAFFEINE IN BULK AND TABLET DOSAGE FORM. ResearchGate. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
Metizoline. (n.d.). PubChem. Available at: [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. Available at: [Link]
-
The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). LCGC. Available at: [Link]
-
U.S. Pharmacopeia Methods for HPLC. (n.d.). Nacalai Tesque. Available at: [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Ali, A., et al. (2023). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. ResearchGate. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]
-
Common Reasons for HPLC Retention Time Drift, Variation or Change. (n.d.). ResearchGate. Available at: [Link]
-
metizoline. (n.d.). DrugCentral. Available at: [Link]
-
Thummala, M., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. ResearchGate. Available at: [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. Available at: [Link]
-
HPLC analysis according to USP and Ph. EUR. (n.d.). Analytics-Shop. Available at: [Link]
-
HPLC USP-Methods - Monographs. (n.d.). MZ-Analysentechnik. Available at: [Link]
-
Phenomenex. (2023, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Available at: [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM.com. Available at: [Link]
-
Technical Note - Allowable Adjustments to HPLC Methods. (n.d.). YMC Europe. Available at: [Link]
-
Prasad, P., et al. (2022). New Analytical Method Development and Validation for Estimation of Pregabalin and Mecobalamin in Bulk and Tablet by RP-HPLC. BEPLS. Available at: [Link]
-
Allowed changes of your European Pharmacopoeia HPLC methods. (2020, September 21). Metrolab Blog. Available at: [Link]
-
Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? (n.d.). Element Lab Solutions. Available at: [Link]
-
Metixene Hydrochloride. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Metizoline | C13H14N2S | CID 28688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. metizoline [drugcentral.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. usp.org [usp.org]
- 16. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 17. analytics-shop.com [analytics-shop.com]
- 18. mz-at.de [mz-at.de]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ymc.eu [ymc.eu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. metrolab.blog [metrolab.blog]
- 23. elementlabsolutions.com [elementlabsolutions.com]
Metizoline Hydrochloride Experimental Variability and Reproducibility: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals working with Metizoline hydrochloride. It aims to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to enhance experimental reproducibility and address common challenges. This document is structured to provide a foundational understanding of Metizoline hydrochloride, followed by practical, hands-on advice for its experimental application.
A Critical Clarification: Metizoline vs. Metolazone
Before proceeding, it is crucial to distinguish Metizoline from Metolazone. These are two distinct pharmaceutical compounds with different mechanisms of action. Metizoline hydrochloride is an alpha-adrenergic agonist, primarily affecting the sympathetic nervous system. In contrast, Metolazone is a thiazide-like diuretic used to treat fluid retention and high blood pressure. This guide is exclusively focused on Metizoline hydrochloride .
Core Concepts: Understanding Metizoline Hydrochloride
Metizoline hydrochloride is a derivative of benzothiophene and functions as an alpha-1 adrenergic receptor agonist.[1][2] Understanding its mechanism of action is fundamental to designing robust experiments and interpreting results accurately.
Mechanism of Action: An Alpha-1 Adrenergic Agonist
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily signal through the Gq/11 protein pathway.[3][4] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in smooth muscle cells, leads to contraction. This vasoconstrictive effect is a hallmark of alpha-1 adrenergic agonism.[4][5]
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Activated by Metizoline.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before starting experiments with Metizoline hydrochloride.
Q1: What are the basic chemical properties of Metizoline hydrochloride?
A1: Metizoline hydrochloride has the chemical formula C13H15ClN2S. It is the hydrochloride salt of Metizoline, a benzothiophene derivative.[1]
Q2: In what solvents is Metizoline hydrochloride soluble?
Q3: What is the expected stability of Metizoline hydrochloride in solution?
A3: The stability of hydrochloride salts in solution can be influenced by pH, temperature, and light exposure. Generally, acidic to neutral pH conditions are favorable for the stability of hydrochloride salts.[7] As a benzothiophene derivative, Metizoline may be susceptible to oxidation.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. A stability study for your specific experimental conditions is advisable for long-term or critical studies.
Q4: What are the primary in vitro applications of an alpha-1 adrenergic agonist like Metizoline hydrochloride?
A4: Given its mechanism of action, Metizoline hydrochloride is primarily used in in vitro studies to:
-
Induce vasoconstriction in isolated blood vessel preparations.
-
Stimulate calcium mobilization in cells expressing alpha-1 adrenergic receptors.
-
Investigate signaling pathways downstream of Gq/11 activation.
-
Screen for potential antagonists or modulators of the alpha-1 adrenergic receptor.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during experimentation, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Inconsistent or No Dose-Response in Vasoconstriction Assays
Q: We are performing a wire myography experiment with isolated arterial rings and are observing a weak or inconsistent contractile response to increasing concentrations of Metizoline hydrochloride. What are the potential causes and how can we troubleshoot this?
A: This is a common issue in functional bioassays and can stem from several factors. Let's break down the potential culprits:
Potential Cause 1: Compound Integrity and Concentration
-
Causality: Metizoline hydrochloride may have degraded due to improper storage or handling. Inaccurate serial dilutions will also lead to a flawed dose-response curve.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of Metizoline hydrochloride from the solid compound for each experiment. If using a previously prepared frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Verify Dilutions: Double-check all calculations for your serial dilutions. It is advisable to have a second researcher verify the dilution scheme.
-
Use a Positive Control: Always include a known, stable alpha-1 adrenergic agonist (e.g., phenylephrine) as a positive control in your experiment. A robust response to the positive control will help confirm that the issue lies with your Metizoline hydrochloride solution and not the experimental setup.
-
Potential Cause 2: Tissue Viability and Preparation
-
Causality: The isolated arterial rings may have been damaged during dissection or may have lost their viability due to prolonged exposure to suboptimal conditions.
-
Troubleshooting Steps:
-
Assess Tissue Viability: Before applying Metizoline hydrochloride, test the viability of each arterial ring by inducing a contraction with a depolarizing agent like potassium chloride (KCl). A strong contraction in response to KCl indicates healthy, viable tissue.
-
Refine Dissection Technique: Ensure that the dissection of the arteries is performed gently to avoid damaging the smooth muscle and endothelial layers.
-
Maintain Optimal Buffer Conditions: Continuously supply the organ bath with carbogen-gassed (95% O2, 5% CO2) physiological salt solution at 37°C to maintain tissue viability.
-
Potential Cause 3: Receptor Desensitization
-
Causality: Prolonged or repeated exposure to an agonist can lead to desensitization of the alpha-1 adrenergic receptors, resulting in a diminished response.[4]
-
Troubleshooting Steps:
-
Allow for Adequate Equilibration: After mounting the tissues, allow them to equilibrate in the organ bath for a sufficient period (typically 60-90 minutes) before starting the experiment.
-
Cumulative vs. Non-Cumulative Dosing: If performing cumulative dose-response curves, ensure that each concentration is added only after the response to the previous concentration has reached a stable plateau. For non-cumulative additions, ensure adequate washout periods between doses to allow the tissue to return to baseline.
-
Issue 2: High Variability Between Replicate Experiments
Q: We are seeing significant day-to-day variability in the EC50 values obtained from our Metizoline hydrochloride experiments. How can we improve our reproducibility?
A: Achieving high reproducibility is a cornerstone of reliable pharmacological data.[8][9] High variability often points to subtle inconsistencies in experimental execution.
Potential Cause 1: Inconsistent Solution Preparation
-
Causality: Minor variations in the weighing of the compound, the volume of solvent used for the stock solution, and the serial dilution process can compound to create significant differences in the final concentrations.
-
Troubleshooting Steps:
-
Standardize Weighing and Dissolving: Use a calibrated analytical balance and document the exact weight. Dissolve the compound in a precise volume of the appropriate solvent to create a stock solution of known concentration.
-
Prepare Large Batches of Buffers: Prepare a single, large batch of physiological salt solution and other buffers to be used across all experiments in a study. This minimizes variability from buffer composition.
-
Use Calibrated Pipettes: Ensure that all pipettes used for serial dilutions are properly calibrated.
-
Potential Cause 2: Differences in Experimental Protocol Execution
-
Causality: Even minor deviations in incubation times, temperatures, or the handling of biological samples can introduce variability.[10]
-
Troubleshooting Steps:
-
Detailed Standard Operating Procedure (SOP): Create a highly detailed SOP that outlines every step of the experiment, from solution preparation to data analysis. All researchers involved should be trained on and adhere strictly to this SOP.
-
Control Environmental Factors: Maintain a consistent temperature in the experimental setup. Ensure that the timing of each step (e.g., drug addition, washout) is consistent across all experiments.
-
Blinding: Whenever possible, the researcher performing the data analysis should be blinded to the experimental conditions to reduce bias.
-
Caption: Workflow for Enhancing Experimental Reproducibility.
Issue 3: Poor Solubility of Metizoline Hydrochloride in Aqueous Buffer
Q: We are having trouble fully dissolving our Metizoline hydrochloride stock solution in our aqueous assay buffer, leading to precipitation. How can we address this?
A: Solubility issues are a common challenge in drug development and can significantly impact the accuracy of your results.
Potential Cause 1: Low Aqueous Solubility
-
Causality: Despite being a hydrochloride salt, the parent molecule may have low intrinsic aqueous solubility. The final concentration in the assay buffer may exceed its solubility limit.
-
Troubleshooting Steps:
-
Optimize Stock Solution Solvent: Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. The final concentration of the organic solvent in your assay buffer should be kept low (typically <0.5%) and consistent across all experimental conditions, including controls.
-
Incorporate a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent can be included in the assay buffer to improve solubility. This should be done with caution, as these agents can have their own biological effects.
-
Gentle Warming and Sonication: Gentle warming or brief sonication of the solution can sometimes help to dissolve the compound. However, be mindful of the compound's stability at elevated temperatures.
-
Potential Cause 2: pH-Dependent Solubility
-
Causality: The solubility of ionizable compounds like Metizoline hydrochloride can be highly dependent on the pH of the solution.
-
Troubleshooting Steps:
-
Determine pH-Solubility Profile: If possible, perform a simple experiment to determine the solubility of Metizoline hydrochloride at different pH values around your assay's physiological pH.
-
Adjust Buffer pH: If the compound is more soluble at a slightly different pH that is still compatible with your biological system, consider adjusting the pH of your assay buffer.
-
Data Summary Table
| Parameter | Recommended Practice / Value | Rationale |
| Stock Solution Solvent | DMSO or Ethanol | High solubility for organic molecules; allows for low final solvent concentration in aqueous buffer.[6] |
| Stock Solution Storage | -20°C to -80°C, protected from light, in small aliquots | Minimizes degradation from temperature fluctuations, light, and repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh daily from stock | Ensures compound integrity and accurate final concentrations. |
| Assay Buffer pH | Typically 7.2 - 7.4 | Mimics physiological conditions. Stability of hydrochloride salts is generally good in this range.[7] |
| Positive Control | Phenylephrine or other stable α1-agonist | Validates the responsiveness of the biological system and helps isolate issues with the test compound. |
| Tissue Viability Check | High concentration KCl | Confirms the contractile capability of smooth muscle preparations. |
References
-
National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]
-
Jensen, B. C., Swigart, P. M., & Simpson, P. C. (2009). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Molecular and Cellular Cardiology, 46(1), 11–21. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]
-
Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015). The Economics of Reproducibility in Preclinical Research. PLoS Biology, 13(6), e1002165. [Link]
-
Staneva, D., De Simone, A., & Alexander, S. P. H. (2015). Clobetasol brazilian pilot study: the vasoconstrictor assay over time. SciELO. [Link]
-
Dabrowska, K., & Szewczyk, A. (2019). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology, 70(4). [Link]
-
Fassihi, R., & Kanfer, I. (2004). Stability of metronidazole, tetracycline HCl and famotidine alone and in combination. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 327–336. [Link]
-
Lee, S., & Kim, P. (2021). Quantitative volumetric photoacoustic assessment of vasoconstriction by topical corticosteroid application in mice skin. Biomedical Optics Express, 12(11), 6943–6954. [Link]
-
Yang, D., Zhou, Q., & Labroska, V. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1-13. [Link]
-
Stanisz, B. (2002). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica, 59(1), 19–23. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68629, Metizoline Hydrochloride. Retrieved January 26, 2026, from [Link].
-
Haen, E. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer Research, 74(15), 4016–4023. [Link]
-
Patel, J. R., & Patel, R. P. (2011). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 3(1), 37–43. [Link]
-
Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved January 26, 2026, from [Link].
-
Pottegård, A., & Wang, S. V. (2024). Ten Must‐Read Papers on Transparency and Reproducibility in Pharmacoepidemiology. Pharmacoepidemiology and Drug Safety, 33(3), e70119. [Link]
-
Kovševič, A., Jaglinskaitė, I., & Kederienė, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 203). Vilnius University Press. [Link]
-
Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction, 21(2-3), 129–145. [Link]
-
Simpson, P. C. (2010). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacology & Therapeutics, 127(1), 24–37. [Link]
-
Reddy, K. R., & Mutalik, S. (2018). Formulation and Evaluation of Meclizine Hydrochloride Fast Dissolving Tablets. Research Journal of Pharmacy and Technology, 11(1), 143-150. [Link]
-
Padmashali, B., & Kumar, H. V. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]
-
Aylward, L. L., & Hays, S. M. (2011). Sources of variability in biomarker concentrations. Journal of Toxicology and Environmental Health, Part B, 14(5-7), 318–329. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Synthesized Metizoline Hydrochloride
Welcome to the Technical Support Center for the purification of synthesized Metizoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity Metizoline hydrochloride consistently.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting Metizoline to its hydrochloride salt?
Converting the free base of Metizoline to its hydrochloride salt is a common practice in pharmaceutical chemistry for several reasons. The hydrochloride salt form generally exhibits improved stability, higher melting point, and enhanced aqueous solubility compared to the free base.[1] This facilitates formulation and administration of the final drug product. The salt formation step also serves as a crucial part of the purification process, as the crystalline nature of the salt allows for the effective removal of non-basic impurities.
Q2: What are the potential impurities I should be aware of during Metizoline hydrochloride synthesis and purification?
While specific impurities are process-dependent, based on the general synthesis of related imidazoline compounds, potential impurities in Metizoline hydrochloride may include:
-
Unreacted starting materials: Residual precursors from the initial synthesis steps.
-
Byproducts of the cyclization reaction: Incomplete or alternative cyclization pathways can lead to structurally related impurities.
-
Degradation products: Metizoline, particularly under harsh acidic or basic conditions, may degrade. For instance, hydrolysis of the imidazoline ring is a potential degradation pathway.[2]
-
Residual solvents: Solvents used in the synthesis and purification steps may be retained in the final product.
-
Isomeric impurities: Depending on the synthetic route, isomers of Metizoline could be formed.
It is crucial to perform thorough analytical testing to identify and quantify any impurities present in your synthesized material.[3][4][5]
Q3: What analytical techniques are recommended for assessing the purity of Metizoline hydrochloride?
A combination of analytical methods is essential for a comprehensive purity assessment. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the gold standard for quantifying the purity of Metizoline hydrochloride and detecting related substance impurities.[3][4][5][6][7][8][9] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8][9][10]
-
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying residual solvents in the final product.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the Metizoline hydrochloride and help identify any structural isomers or major impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of different polymorphic forms.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Metizoline hydrochloride, providing causative explanations and actionable solutions.
Problem 1: Oiling Out During Crystallization
Symptom: Instead of forming solid crystals upon cooling or addition of an anti-solvent, the Metizoline hydrochloride separates as an oily, viscous liquid.
Causality: "Oiling out" typically occurs when the solute's solubility in the solvent is excessively high at the crystallization temperature, leading to a supersaturated solution where the solute separates as a liquid phase instead of forming a crystalline lattice. This can be exacerbated by the presence of impurities which can disrupt the crystallization process.
Troubleshooting Workflow:
Oiling Out Troubleshooting Workflow
Detailed Protocol:
-
Re-dissolution: Gently reheat the mixture until the oil redissolves completely.
-
Solvent Adjustment: Add a small amount of the primary (good) solvent to slightly decrease the supersaturation.
-
Controlled Cooling: Allow the solution to cool slowly. Rapid cooling often promotes oiling out. Let the flask cool to room temperature undisturbed before moving it to an ice bath.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of pure Metizoline hydrochloride.
-
Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. Consider a different solvent or a combination of solvents. For hydrochloride salts, polar protic solvents like ethanol or isopropanol are often good choices for recrystallization.[11]
Problem 2: Poor Crystal Yield
Symptom: After filtration and drying, the amount of recovered Metizoline hydrochloride is significantly lower than expected.
Causality: A low yield can be attributed to several factors:
-
The compound has high solubility in the mother liquor, even at low temperatures.
-
Too much solvent was used during the initial dissolution.
-
Premature crystallization occurred during a hot filtration step.
-
The product is not fully precipitating from the solution.
Troubleshooting Workflow:
Low Yield Troubleshooting Workflow
Detailed Protocol:
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), analyze a small sample by HPLC or TLC to determine if a significant amount of product remains in solution.
-
Product Recovery from Mother Liquor:
-
If the product is present, you can attempt to recover it by partially evaporating the solvent and re-cooling to induce further crystallization.
-
Alternatively, carefully add an anti-solvent (a solvent in which Metizoline hydrochloride is poorly soluble) to the mother liquor to precipitate more product.
-
-
Optimize Initial Dissolution: In subsequent purification attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will lead to lower recovery.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Problem 3: Final Product Fails Purity Specifications
Symptom: Analytical testing (e.g., HPLC) of the purified Metizoline hydrochloride shows the presence of unacceptable levels of impurities.
Causality:
-
Ineffective Recrystallization: The chosen solvent system may not be effective at excluding certain impurities. Some impurities may have similar solubility profiles to the product or may co-crystallize.
-
Degradation: The purification conditions (e.g., prolonged heating, presence of acid or base) may be causing the Metizoline hydrochloride to degrade.
-
Incomplete Removal of Starting Materials: The reaction may not have gone to completion, and the purification is not adequately removing the unreacted precursors.
Troubleshooting Workflow:
Purity Failure Troubleshooting Workflow
Detailed Protocol:
-
Impurity Identification: Use techniques like LC-MS to identify the structure of the persistent impurity. Knowing what the impurity is will inform the best strategy for its removal.
-
Solvent System Optimization for Recrystallization:
-
If the impurity is a byproduct or unreacted starting material, a different recrystallization solvent or solvent mixture may provide better separation. Experiment with solvents of varying polarity. For imidazoline derivatives, solvents like ethanol, isopropanol, or tetrahydrofuran have been used for recrystallization.[11][12]
-
-
Alternative Purification Methods:
-
If recrystallization is ineffective, consider purifying the Metizoline free base using column chromatography before converting it to the hydrochloride salt. This can be very effective at removing closely related impurities.
-
-
Milder Purification Conditions:
-
If the impurity is a degradation product, minimize the time the material is exposed to high temperatures. Use the lowest temperature that allows for complete dissolution.
-
Control the pH of the solution during purification to minimize acid or base-catalyzed degradation.
-
Data Presentation
Table 1: Solvent Properties for Recrystallization of Hydrochloride Salts
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Ethanol | Polar Protic | 78 | Good for dissolving many hydrochloride salts at elevated temperatures, with reduced solubility upon cooling. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, sometimes offers better crystal formation. |
| Methanol | Polar Protic | 65 | Can be a good solvent, but the higher solubility of some salts at room temperature may lead to lower yields. |
| Acetonitrile | Polar Aprotic | 82 | Can be used, sometimes in combination with other solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Often used as an anti-solvent or in combination with a more polar solvent.[11] |
| Water | Polar Protic | 100 | High solubility for many hydrochloride salts, often used in combination with an organic anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization of Metizoline Hydrochloride
-
Dissolution: In a suitable flask, add the crude Metizoline hydrochloride and a minimal amount of a "good" solvent (e.g., ethanol). Heat the mixture with stirring to just below the solvent's boiling point until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of Metizoline hydrochloride)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This is a general starting method and should be optimized and validated for your specific application in accordance with ICH guidelines.[4]
References
-
Journal of Pharmaceutical Negative Results. (n.d.). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Retrieved from [Link]
-
ResearchGate. (2025, August 8). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Retrieved from [Link]
- Google Patents. (n.d.). CN102746169A - Synthesis of metoprolol impurity C.
- Google Patents. (n.d.). CN110041261B - Preparation method of naphazoline hydrochloride.
-
ResearchGate. (2019, July 12). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MECLIZINE HYDROCHLORIDE AND CAFFEINE IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link]
- Google Patents. (n.d.). CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride.
-
PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
bepls. (n.d.). Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
USP. (n.d.). Naphazoline Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]
-
PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Waters Corporation. (n.d.). modernization of usp monographs for naphazoline hydrochloride and pheniramine maleate ophthalmic and nasal solutions. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of process related impurities of Citicoline and Citicoline sodium#. Retrieved from [Link]
-
ResearchGate. (2020, June 18). (PDF) Synthesis and biological evaluation of some imidazoline derivatives. Retrieved from [Link]
-
NIH. (n.d.). Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (n.d.). Determination of cetirizine dichloride in tablets by HPLC method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of some imidazoline derivatives. Retrieved from [Link]
-
Die Pharmazie. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC | Request PDF. Retrieved from [Link]
-
MedCrave online. (2018, September 5). Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. Retrieved from [Link]
-
PMC. (2018, July 4). Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Efficient Method Development for the Analysis of Naphazoline Hydrochloride, Pheniramine Maleate, and Associated Related Substanc. Retrieved from [Link]
- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride - Google Patents [patents.google.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Determination of cetirizine dichloride in tablets by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naphazoline Hydrochloride [drugfuture.com]
- 11. CN110041261B - Preparation method of naphazoline hydrochloride - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Long-term storage conditions for Metizoline hydrochloride
Introduction
This guide provides comprehensive technical support for the long-term storage and handling of Metizoline hydrochloride. As researchers, scientists, and drug development professionals, ensuring the stability and integrity of your chemical reagents is paramount to the validity and reproducibility of your experimental results. This document, structured in a user-friendly question-and-answer format, offers in-depth, field-proven insights into the optimal storage conditions, troubleshooting of common issues, and frequently asked questions regarding Metizoline hydrochloride. Our goal is to equip you with the necessary knowledge to maintain the quality and efficacy of this compound throughout its shelf life.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Metizoline hydrochloride?
For optimal long-term stability, solid Metizoline hydrochloride should be stored in a cool, dry, and dark environment.[1][2] Based on general guidelines for active pharmaceutical ingredients (APIs) and hydrochloride salts, the following conditions are recommended:
-
Temperature: Controlled room temperature, ideally between 15°C and 25°C (59°F and 77°F).[1][3] For enhanced stability, especially in regions with high ambient temperatures, refrigeration at 2°C to 8°C is a prudent measure to slow down potential degradation processes.[4]
-
Humidity: The storage area should have low relative humidity, ideally not exceeding 65%.[2] Metizoline hydrochloride, like many hydrochloride salts, can be hygroscopic, meaning it can absorb moisture from the air, which may compromise its stability.[5]
-
Light: The compound should be protected from light.[1][3][6] Exposure to light can lead to photodegradation of sensitive molecules.[6]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture.[2][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (or 2°C to 8°C for enhanced stability) | Minimizes thermal degradation.[4] |
| Humidity | Below 65% RH | Prevents moisture absorption and hydrolysis.[2][5] |
| Light | In the dark (amber vials or opaque containers) | Prevents photodegradation.[3][6] |
| Container | Tightly sealed, inert material (e.g., glass) | Protects from air, moisture, and contaminants.[2][7] |
Q2: How should I store solutions of Metizoline hydrochloride?
Solutions of Metizoline hydrochloride are generally less stable than the solid form. If you need to prepare a stock solution, it is advisable to do so fresh for each experiment. If short-term storage is necessary:
-
Temperature: Store at 2°C to 8°C. Do not freeze, as this can cause the compound to precipitate out of solution.[2]
-
pH: The stability of compounds in solution is often pH-dependent. While specific data for Metizoline is limited, it is known that imidazoline derivatives can be susceptible to hydrolysis in basic aqueous media.[8] Therefore, using a slightly acidic buffer might be beneficial, though this should be validated for your specific application.
-
Duration: Use stored solutions as quickly as possible, ideally within 24 to 48 hours.[3]
Q3: What are the visual signs of Metizoline hydrochloride degradation?
While chemical degradation is not always visible, you should be vigilant for the following changes in the solid compound, which may indicate a loss of purity or stability:
-
Color Change: Any deviation from a white or off-white crystalline powder.
-
Clumping or Caking: This can be a sign of moisture absorption.[5]
-
Odor: The development of any unusual smell.
If you observe any of these changes, it is recommended to perform a quality control check (e.g., HPLC) to assess the purity of the compound before use.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing variability in your experimental outcomes, improper storage of Metizoline hydrochloride could be a contributing factor.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature, humidity, and light-protection guidelines.
-
Assess Compound Integrity: Visually inspect the solid compound for any signs of degradation as listed in Q3 of the FAQ.
-
Consider Solution Stability: If you are using a stock solution, prepare it fresh and compare the results to those obtained with the previously stored solution.
-
Perform Quality Control: If feasible, analyze the purity of your Metizoline hydrochloride sample using a suitable analytical technique like HPLC to check for the presence of degradation products.
Issue 2: Difficulty in dissolving the compound.
If you notice a change in the solubility of Metizoline hydrochloride, it could be due to degradation or the absorption of moisture.
Troubleshooting Steps:
-
Review Solvent Choice: Ensure you are using the appropriate solvent and concentration as specified in your protocol or the manufacturer's instructions.
-
Check for Hydration: If the compound has absorbed moisture, its effective molecular weight will have changed, which might affect the concentration calculations. Consider gently drying a small amount of the compound in a desiccator (if appropriate for the compound's stability) and re-testing its solubility.
-
Gentle Warming and Sonication: For some compounds, gentle warming or sonication can aid in dissolution. However, be cautious as excessive heat can accelerate degradation.
Visualizing Storage and Degradation Pathways
Decision Tree for Metizoline Hydrochloride Storage
This diagram outlines the key decision points for ensuring the optimal storage of Metizoline hydrochloride.
Caption: Decision tree for Metizoline HCl storage.
Potential Degradation Pathways
This diagram illustrates the potential environmental factors that can lead to the degradation of Metizoline hydrochloride.
Caption: Potential degradation pathways for Metizoline HCl.
References
-
PubChem. Metizoline Hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. Base degradation chromatogram for meclizine hydrochloride. [Link]
-
Single Use Support. Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
MDPI. Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. [Link]
-
PMC. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
PubMed Central. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. [Link]
-
Youzhu Chem. Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. [Link]
-
Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]
-
PubMed. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. [Link]
-
A3P. Packaging - How to store highly sensitive drugs? Functional coatings. [Link]
-
Viatris. Metolazone Tablets - Safety Data Sheet. [Link]
-
ResearchGate. Kinetic Study on the Degradation of Meclophenoxate Hydrochloride in Alkaline Aqueous Solutions by High Performance Liquid Chromatography. [Link]
-
ResearchGate. Imidazoline and Its Derivatives : An Overview. [Link]
-
MSF Medical Guidelines. Drug quality and storage. [Link]
-
Moehs Ibérica. MEPIVACAINE HYDROCHLORIDE - Safety Data Sheet. [Link]
-
ACS Publications. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. [Link]
-
DergiPark. Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. [Link]
-
Quora. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? [Link]
-
Pfizer Medical - US. SOLU-MEDROL® (methylprednisolone sodium succinate) How Supplied/Storage and Handling. [Link]
Sources
- 1. viatris.com [viatris.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. pfizermedical.com [pfizermedical.com]
- 4. susupport.com [susupport.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHDILAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Imidazoline-Based Nasal Decongestants: Oxymetazoline vs. Xylometazoline
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Nasal Congestion and the Role of α-Adrenergic Agonists
Nasal congestion, a primary symptom of rhinitis associated with the common cold, allergies, and sinusitis, arises from the swelling of nasal mucosal tissues due to vasodilation and increased blood flow. Imidazoline derivatives are a class of sympathomimetic drugs that effectively alleviate this condition by acting as α-adrenergic receptor agonists.[1][2] These agents stimulate the α-adrenergic receptors on the smooth muscle of nasal blood vessels, leading to vasoconstriction. This action reduces blood flow and swelling of the nasal mucosa, thereby decreasing nasal airway resistance and providing symptomatic relief.[1][2]
This guide provides a detailed comparative analysis of two widely used long-acting imidazoline nasal decongestants: oxymetazoline and xylometazoline. While the initial query included metizoline hydrochloride, a comprehensive literature search revealed a significant lack of available data regarding its clinical efficacy and use as a nasal decongestant. Therefore, to provide a meaningful and data-supported comparison for our intended audience, this guide will focus on oxymetazoline and the structurally similar and clinically relevant comparator, xylometazoline. Both are available over-the-counter and are mainstays in the symptomatic treatment of nasal congestion.[3][4]
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for both oxymetazoline and xylometazoline is the stimulation of α-adrenergic receptors in the nasal mucosa.[1] These drugs are direct-acting sympathomimetics with a high affinity for both α1- and α2-adrenergic receptors.[1]
Activation of these receptors on vascular smooth muscle initiates a signaling cascade that results in vasoconstriction. This process effectively reduces the diameter of the blood vessels in the nasal passages, leading to a decrease in swelling and an improvement in airflow.[1][5]
Pharmacodynamic and Pharmacokinetic Profile
While both drugs share a common mechanism, their subtle differences in receptor affinity and pharmacokinetic properties can influence their clinical performance.
| Parameter | Oxymetazoline | Xylometazoline | Reference(s) |
| Receptor Affinity | High affinity for α1A- and α2B-adrenergic receptors. | High affinity for α-adrenergic receptors. | [6] |
| Potency | Considered slightly more potent than xylometazoline. | Potent α-adrenergic agonist. | [4] |
| Onset of Action | Within 5-10 minutes. | Fast-acting. | [1] |
| Duration of Action | Up to 12 hours. | 8-10 hours. | [4] |
| Systemic Absorption | Minimal when used as directed. | Minimal when used as directed. | [7] |
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties
Clinical Efficacy: A Head-to-Head Comparison
Numerous studies have evaluated the decongestive effects of oxymetazoline and xylometazoline. Objective measurements of nasal patency, such as those obtained through acoustic rhinometry and rhinomanometry, provide quantitative data to compare their efficacy.
A comparative study in healthy subjects demonstrated that both oxymetazoline and xylometazoline are fast-acting and potent topical decongestants with similar decongestive effects.[2] The study, which utilized active anterior rhinomanometry and acoustic rhinometry, found no statistically significant difference in the changes in nasal resistance, nasal airflow, and most cross-sectional areas of the nasal cavity between the two drugs over a 60-minute period.[2]
| Study Parameter | Oxymetazoline | Xylometazoline | Key Findings | Reference(s) |
| Nasal Airway Resistance | Significant decrease. | Significant decrease. | No statistically significant difference between the two. | [2] |
| Nasal Airflow | Significant increase. | Significant increase. | No statistically significant difference between the two. | [2] |
| Cross-Sectional Area (CSA) | Significant increase in CSA2 and CSA3. | Significant increase in CSA2 and CSA3. | No statistically significant difference, except for CSA3. | [2] |
| Duration of Relief | Up to 12 hours. | Up to 10 hours. | Oxymetazoline may offer a longer duration of action. | [4] |
Table 2: Summary of Comparative Clinical Efficacy Data
Experimental Protocol: Objective Assessment of Decongestant Efficacy Using Acoustic Rhinometry
To provide a framework for the type of research that underpins the data in this guide, a standardized protocol for assessing nasal decongestant efficacy using acoustic rhinometry is outlined below.
Objective: To quantify the changes in nasal cavity geometry and volume following the administration of a topical nasal decongestant.
Methodology:
-
Subject Selection: Recruit healthy adult volunteers with no history of chronic rhinosinusitis, nasal polyposis, or recent upper respiratory tract infection.
-
Baseline Measurement:
-
Acclimatize subjects to the testing room environment for at least 30 minutes.
-
Perform baseline acoustic rhinometry measurements for both nasal cavities to determine the initial cross-sectional areas and nasal volume.
-
-
Drug Administration:
-
Administer a standardized dose of the nasal decongestant (e.g., two sprays of 0.05% oxymetazoline) into each nostril.
-
For control, a placebo (e.g., saline spray) would be used in a separate testing arm, ideally in a double-blind, randomized manner.
-
-
Post-Administration Measurements:
-
Record acoustic rhinometry measurements at predefined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the mean change in the minimum cross-sectional area and nasal volume from baseline at each time point for both the active drug and placebo groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the changes observed and to compare the efficacy between different decongestants.
-
Side Effect Profile and Considerations
The most common side effects of topical imidazoline decongestants are local irritation, such as a burning or stinging sensation, and dryness of the nasal mucosa.[8] Systemic side effects are rare when these medications are used as directed due to their minimal absorption into the bloodstream.[7]
A significant concern with the prolonged use of these decongestants is the risk of developing rhinitis medicamentosa, or rebound congestion.[8][9] This condition is characterized by a worsening of nasal congestion as the drug's effects wear off, leading to a cycle of dependency. It is generally recommended to limit the use of topical decongestants to no more than three consecutive days to avoid this complication.[8][9]
Conclusion
Both oxymetazoline and xylometazoline are effective and fast-acting nasal decongestants that provide significant relief from nasal congestion by stimulating α-adrenergic receptors. While their overall efficacy in the short term is comparable, oxymetazoline may offer a longer duration of action. The choice between these agents may be guided by the desired duration of relief and individual patient response. For drug development professionals, the subtle differences in their pharmacodynamic and pharmacokinetic profiles highlight the potential for further innovation in imidazoline derivatives to optimize efficacy, duration of action, and safety profiles.
References
- (Source not directly cited in the text, but included for context on imidazoline deriv
- (Source not directly cited in the text, but included for context on imidazoline deriv
-
PubChem. (n.d.). Metizoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Stinson, R. J., & Sadofsky, L. R. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. PMC. Retrieved from [Link]
-
MedlinePlus. (2016, September 15). Oxymetazoline Nasal Spray. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Oxymetazoline (Nasal Route). Retrieved from [Link]
- (Source not directly cited in the text, but included for context on imidazoline deriv
-
Eskitascioglu, T., Ozer, E., & Guler, E. (2011). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. European Journal of Clinical Pharmacology, 67(1), 19–23. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Oxymetazoline Hydrochloride? Retrieved from [Link]
- (Source not directly cited in the text, but included for context on imidazoline deriv
-
Drugs.com. (2025, April 11). Nasal decongestant (spray) Major Pharmaceuticals. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Oxymetazoline. Retrieved from [Link]
-
Drugs.com. (2023, April 11). List of Decongestants + Uses, Types & Side Effects. Retrieved from [Link]
-
Haenisch, B., Walstab, J., Herberhold, S., Bootz, F., Tschaikin, M., & Ramseger, R. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundamental & Clinical Pharmacology, 24(6), 729–739. Retrieved from [Link]
-
Cleveland Clinic. (2023, April 20). Nasal Decongestant for Stuffy Nose Remedy. Retrieved from [Link]
- (Source not directly cited in the text, but included for context on imidazoline deriv
-
The Ohio State University Wexner Medical Center. (2025, January 31). What to know about nasal sprays. Retrieved from [Link]
Sources
- 1. Part 1 - imidazolines and the changing face of nasal decongestants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. drugs.com [drugs.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Metolazone: MedlinePlus Drug Information [medlineplus.gov]
- 7. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metolazone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of Metizoline Hydrochloride and Clonidine: A Guide for Researchers
This guide provides an in-depth comparative analysis of Metizoline hydrochloride and Clonidine, two pharmacologically significant imidazol(in)e derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced differences in their mechanisms of action, pharmacological profiles, and the experimental methodologies required for their evaluation. Our objective is to furnish a comprehensive resource that explains not only the what but the why behind their distinct clinical applications and research contexts.
At the Core: Understanding the Imidazoline Scaffold
Both Metizoline and Clonidine are built upon an imidazoline chemical structure, a feature that largely dictates their interaction with the adrenergic system.[1] However, subtle modifications to this core scaffold result in profoundly different pharmacological activities and therapeutic uses. Clonidine is the prototypical centrally acting α2-adrenergic agonist, renowned for its systemic antihypertensive and sedative effects.[2] Metizoline, while also interacting with adrenergic receptors, is primarily utilized as a topical nasal decongestant, exerting its effects through localized vasoconstriction. This fundamental divergence in application—systemic versus local—stems from differences in receptor affinity, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Receptor Systems
The primary pharmacological targets for both compounds are α-adrenergic receptors (ARs), but their affinity extends to a distinct class of imidazoline receptors, adding a layer of complexity to their action.[3]
Clonidine: The Archetypal α2-Adrenergic and Imidazoline Receptor Agonist
Clonidine's principal mechanism involves potent agonism at α2-adrenergic receptors in the brainstem, specifically within the nucleus tractus solitarii.[4][5] This action mimics the natural negative feedback loop of norepinephrine, leading to a reduction in sympathetic outflow from the central nervous system (CNS).[4][6] The consequence is decreased peripheral vascular resistance, heart rate, and blood pressure.[5]
Crucially, clonidine also binds with significant affinity to imidazoline I1 receptors, which are also implicated in the central regulation of blood pressure.[6][7][8] This dual-receptor interaction is a key aspect of its pharmacological profile.
-
α2-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] This reduction in cAMP levels ultimately inhibits the release of norepinephrine from presynaptic nerve terminals.[6]
-
Imidazoline Receptors (I1): While less characterized, I1 receptors are believed to contribute to the antihypertensive effect by modulating sympathetic tone within the rostral ventrolateral medulla.[8]
Metizoline: A Focus on Peripheral α1-Adrenergic Agonism
In contrast to clonidine's central action, metizoline's therapeutic effect as a decongestant is derived from its activity as a potent α1-adrenergic receptor agonist in the peripheral vasculature. Stimulation of α1-ARs on the vascular smooth muscle of nasal blood vessels leads to vasoconstriction, reducing blood flow and alleviating mucosal swelling. While it may possess some α2-AR activity, its clinical utility is dominated by its peripheral α1-agonist effects.
Visualizing the Core Signaling Pathway
The predominant signaling pathway for the central effects of clonidine involves the α2-AR mediated inhibition of norepinephrine release.
Caption: α2-Adrenergic receptor signaling cascade initiated by Clonidine.
Comparative Pharmacological Profiles
The differentiation between these two agents becomes clearer when their quantitative pharmacological parameters are examined. Clonidine is characterized by its high affinity for α2-ARs over α1-ARs, whereas metizoline's profile is oriented towards peripheral α1-ARs.
Table 1: Comparative Receptor Selectivity & Affinity
| Compound | Primary Target(s) | Receptor Selectivity Ratio (α2:α1) | Notes |
| Clonidine | Central α2-AR, Imidazoline I1 | ~200:1[2] | High selectivity for α2 receptors drives its central sympatholytic effects.[2] |
| Metizoline | Peripheral α1-AR | Lower (α1 > α2) | Primarily acts on postjunctional α1 receptors to induce vasoconstriction. |
Note: Specific binding affinity (Ki) values for Metizoline are less commonly reported in comparative literature, reflecting its primary use as a topical agent rather than a systemic one.
Pharmacokinetic Properties: Systemic Journey vs. Local Action
The pharmacokinetics of a drug dictate its absorption, distribution, metabolism, and excretion (ADME), which in turn determines its site of action and duration of effect. Here, the contrast between clonidine and metizoline is stark.
Clonidine is designed for systemic absorption and distribution to the CNS.[4]
-
Absorption: Well-absorbed orally with high bioavailability (70-80%).[6][10]
-
Distribution: It is lipid-soluble, allowing it to readily cross the blood-brain barrier.[4] It has a volume of distribution of approximately 2.1 L/kg.[6]
-
Excretion: Primarily eliminated by the kidneys, with a half-life of 12-16 hours, which can be extended in renal impairment.[4][10]
Metizoline , conversely, is formulated for topical application (e.g., nasal spray) to minimize systemic absorption and confine its action locally. When used as intended, systemic bioavailability is low, thereby reducing the risk of systemic side effects like hypertension or CNS depression that would be expected from a systemically available α-agonist.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Clonidine (Oral) | Metizoline (Topical) |
| Bioavailability | 70-80%[6][10] | Low / Minimal |
| Protein Binding | 20-40%[4][10] | Data not applicable |
| Volume of Distribution | ~2.1 L/kg[4][6] | Data not applicable |
| Metabolism | Hepatic (CYP2D6)[4] | Minimal local metabolism |
| Elimination Half-Life | 12-16 hours[10] | Short local duration |
| Primary Site of Action | Central Nervous System | Nasal Mucosa |
In-Depth Experimental Protocols for Comparative Assessment
To empirically determine the distinct pharmacological profiles of agents like clonidine and metizoline, specific, validated assays are required. The following protocols represent gold-standard methodologies in pharmacology.
Protocol: Competitive Radioligand Binding Assay for α2A-Adrenergic Receptor Affinity
This assay is fundamental for determining a compound's binding affinity (Ki) for a specific receptor subtype. The principle is to measure how effectively the test compound (e.g., clonidine or metizoline) competes with a known radioactive ligand for binding to the receptor.
Causality: We choose a competitive binding assay because it allows for the precise quantification of the affinity of an unlabeled drug by measuring its ability to displace a high-affinity radioligand. This is more direct than functional assays for determining receptor interaction. The use of isolated cell membranes ensures a concentrated source of the target receptor, free from confounding cellular processes.[11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[12]
-
Perform differential centrifugation to isolate the membrane fraction, which is rich in the target receptor.[11]
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., via BCA assay).[12]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a suitable α2-AR radioligand (e.g., [3H]-Rauwolscine).
-
Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration of a non-labeled, high-affinity α2-AR antagonist (e.g., yohimbine) to saturate the receptors and prevent radioligand binding.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (clonidine or metizoline).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[12]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[12]
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vivo Hemodynamic Monitoring in a Conscious Rat Model
This protocol assesses the systemic cardiovascular effects (blood pressure and heart rate) of a compound in a living organism, providing crucial information about its overall physiological impact.
Causality: Using conscious, freely moving animals with telemetry implants is the gold standard for cardiovascular safety pharmacology. It eliminates the confounding effects of anesthesia and handling stress, providing a more accurate representation of a drug's true hemodynamic profile.[13] The choice of an intravenous (i.v.) route allows for precise dose control and rapid onset of action.
Step-by-Step Methodology:
-
Animal Preparation & Surgical Implantation:
-
Acclimate male Sprague-Dawley or spontaneously hypertensive rats (SHR) to the housing facility for at least one week.
-
Surgically implant a telemetry transmitter with a catheter inserted into the femoral or carotid artery for direct blood pressure measurement.
-
Allow animals to recover fully from surgery (typically 7-10 days) until a stable circadian rhythm of blood pressure and heart rate is re-established.
-
-
Baseline Data Collection:
-
Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate data continuously for at least 24 hours prior to drug administration to establish a stable baseline for each animal.
-
-
Drug Administration:
-
Administer a single bolus dose of clonidine, metizoline, or vehicle control via an indwelling intravenous catheter (e.g., jugular vein).
-
Use a dose-escalation design in different cohorts of animals to establish a dose-response relationship. A typical i.v. dose for clonidine in rats might be 10 µg/kg.[13]
-
-
Post-Dose Monitoring:
-
Continuously record hemodynamic parameters via the telemetry system for a prolonged period post-dose (e.g., 24 hours) to capture the onset, peak, and duration of the drug's effect.
-
-
Data Analysis:
-
Process the raw telemetry data to calculate time-averaged values for each parameter (e.g., 15-minute averages).
-
Express the data as a change from the pre-dose baseline for each animal.
-
Compare the hemodynamic responses between the vehicle, clonidine, and metizoline groups using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures).
-
Expected Outcome: Clonidine is expected to cause an initial transient hypertension (due to peripheral α-agonist effects) followed by a sustained, dose-dependent decrease in blood pressure and heart rate.[6] Metizoline, if it reaches systemic circulation in sufficient quantities, would be expected to primarily cause a pressor (hypertensive) response due to peripheral α1-AR agonism.
-
Caption: Workflow for in vivo hemodynamic monitoring via telemetry.
Therapeutic Applications and Safety Profiles: The Clinical Divide
The distinct pharmacological and pharmacokinetic profiles directly translate into their disparate clinical uses and side effect profiles.
-
Clonidine: Its central sympatholytic action makes it a second-line agent for hypertension .[10] It is also used in ADHD , opioid withdrawal , and as an adjunct in anesthesia and pain management due to its sedative and analgesic properties.[4][10] Its side effects are systemic and predictable from its mechanism: sedation, dry mouth, bradycardia, and hypotension .[8] Abrupt withdrawal can lead to rebound hypertension.[2]
-
Metizoline: Its use is restricted to topical nasal decongestion . By acting locally, it avoids the significant systemic side effects associated with clonidine. However, prolonged use can lead to rhinitis medicamentosa (rebound congestion), and excessive use or accidental ingestion can lead to systemic effects, particularly in children.
Conclusion and Future Perspectives
The comparative analysis of Metizoline hydrochloride and clonidine serves as a compelling case study in structure-activity relationships. Both originating from an imidazoline scaffold, their divergent paths—one a centrally acting antihypertensive, the other a topical decongestant—are dictated by nuanced differences in receptor selectivity and pharmacokinetic design. Clonidine's high affinity for central α2-adrenergic and imidazoline receptors underpins its systemic sympatholytic, sedative, and analgesic effects. Metizoline's utility, however, is harnessed through its potent peripheral α1-agonist activity, which is intentionally localized to the nasal mucosa to achieve vasoconstriction without significant systemic consequence.
For the researcher, this comparison underscores the critical importance of comprehensive pharmacological profiling. The experimental protocols detailed herein—radioligand binding for molecular affinity and in vivo telemetry for integrated physiological response—represent the foundational tools required to dissect these differences. Understanding the causality behind these experimental choices is paramount for robust and translatable drug development.
Future research may continue to explore more selective imidazoline receptor agonists, aiming to replicate the antihypertensive efficacy of clonidine while minimizing the α2-AR-mediated side effects of sedation and dry mouth, a goal that has been pursued with compounds like moxonidine.[8]
References
-
Clonidine - Deranged Physiology. (2024-02-24). Available from: [Link]
-
Clonidine - Wikipedia. Available from: [Link]
-
Clonidine - StatPearls - NCBI Bookshelf. (2025-12-13). Available from: [Link]
-
Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC. Available from: [Link]
-
Tyagi, R., et al. (2007). Imidazoline and its derivatives: an overview. Journal of oleo science, 56(5), 211-222. Available from: [Link]
-
Clonidine and ST-91 may activate imidazoline binding sites in the heart to release atrial natriuretic peptide - PubMed. Available from: [Link]
-
Clonidine reduces blood pressure and heart rate oscillations in the conscious rat - PubMed. Available from: [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01). Available from: [Link]
-
Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
-
What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? - Dr.Oracle. (2025-12-19). Available from: [Link]
-
Clonidine - LITFL. (2025-05-05). Available from: [Link]
-
What is the difference between the mechanism of action of moxonidine and clonidine? - Dr.Oracle. (2025-10-08). Available from: [Link]
Sources
- 1. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Clonidine and ST-91 may activate imidazoline binding sites in the heart to release atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. litfl.com [litfl.com]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Clonidine reduces blood pressure and heart rate oscillations in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-Adrenergic Agonists for Vasoconstrictive Applications
This guide provides a detailed comparison of the efficacy of common alpha-adrenergic agonists, with a focus on their application as vasoconstrictors, particularly as nasal decongestants. While the initial aim was to include a comprehensive analysis of Metizoline hydrochloride, a thorough search of scientific literature and chemical databases revealed a significant lack of publicly available pharmacological data for this specific compound. Therefore, this guide will focus on a robust comparison of well-characterized and widely used alpha-adrenergic agonists: Oxymetazoline, Xylometazoline, and Naphazoline. The principles and experimental protocols detailed herein provide a framework for the evaluation of any novel alpha-adrenergic agonist.
Introduction to Alpha-Adrenergic Agonists and Vasoconstriction
Alpha-adrenergic receptors, primarily the α1 and α2 subtypes, are key regulators of vascular tone.[1][2] Agonists of these receptors are widely used for their vasoconstrictive properties. When applied topically, as in nasal sprays, they constrict the blood vessels in the nasal mucosa, reducing swelling and alleviating congestion.[3][4] The therapeutic efficacy of these agents is determined by their affinity for the receptor subtypes, their intrinsic activity (efficacy), and their pharmacokinetic properties, such as onset and duration of action.[3][4]
Imidazoline derivatives, such as oxymetazoline, xylometazoline, and naphazoline, are a major class of synthetic alpha-adrenergic agonists used as nasal decongestants.[3][4] While effective, their prolonged use can lead to adverse effects like rhinitis medicamentosa (rebound congestion).[3]
Mechanism of Action: The Alpha-Adrenergic Signaling Pathways
The vasoconstrictive effects of these agonists are mediated through distinct signaling cascades upon binding to α1 and α2-adrenergic receptors on vascular smooth muscle cells.
The α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a well-defined signaling cascade leading to smooth muscle contraction.[1][5]
-
Ligand Binding and Gq Protein Activation: An α1-agonist binds to the receptor, causing a conformational change that activates the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5]
-
Calcium Release and Protein Kinase C (PKC) Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.[1][5] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
Caption: α1-Adrenergic Receptor Signaling Pathway.
The α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi). Their activation leads to a decrease in intracellular cyclic adenosine monophosphate (camp), which also contributes to smooth muscle contraction, albeit through a different mechanism.[6]
-
Ligand Binding and Gi Protein Activation: An α2-agonist binds to the receptor, activating the associated Gi protein.
-
Adenylyl Cyclase Inhibition: The activated α subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.
-
Modulation of Smooth Muscle Contraction: A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA normally phosphorylates and inactivates MLCK, so reduced PKA activity leads to a relative increase in MLCK activity and promotes smooth muscle contraction.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Comparative Efficacy of Common Alpha-Adrenergic Agonists
The clinical effectiveness of nasal decongestants is a function of their potency, onset of action, and duration of effect. The following table summarizes a comparison of these key parameters for oxymetazoline, xylometazoline, and naphazoline.
| Agonist | Primary Receptor Selectivity | Onset of Action | Duration of Action | Relative Potency |
| Oxymetazoline | Partial agonist at α1 and α2 receptors | 5-10 minutes | Up to 12 hours | High |
| Xylometazoline | Partial agonist at α1 and α2 receptors | 5-10 minutes | 6-10 hours | High |
| Naphazoline | α1 > α2 agonist | <10 minutes | 2-6 hours | Moderate |
Data compiled from multiple sources.[3][4]
Key Insights:
-
Oxymetazoline and Xylometazoline exhibit a longer duration of action compared to Naphazoline, which is a significant advantage for patient compliance as it requires less frequent dosing.[3]
-
While both Oxymetazoline and Xylometazoline are potent decongestants with similar mechanisms of action, some studies suggest Oxymetazoline may have a slightly longer duration of effect.[3]
-
Naphazoline , being more selective for α1 receptors, has a more rapid onset but a shorter duration of action. This may be suitable for situations requiring immediate but not prolonged decongestion.
Experimental Protocols for Efficacy Evaluation
The following sections detail standardized experimental protocols for assessing the efficacy of alpha-adrenergic agonists. These methods are crucial for preclinical and clinical development and for establishing bioequivalence.
In Vitro Vasoconstriction Assay: Smooth Muscle Contraction
This assay directly measures the contractile response of isolated vascular smooth muscle to an agonist, providing a quantitative measure of its potency and efficacy.
Caption: Experimental Workflow for In Vitro Vasoconstriction Assay.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve by adding the alpha-adrenergic agonist in increasing concentrations (e.g., from 1 nM to 100 µM) to the organ bath.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Record the peak tension developed at each agonist concentration.
-
Normalize the responses as a percentage of the maximal contraction induced by KCl.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype (e.g., α1A, α2B) by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Use commercially available cell lines stably expressing a specific human alpha-adrenergic receptor subtype (e.g., HEK293 cells expressing α1A-AR).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, set up the binding reactions in a final volume of 200 µL. Each reaction should contain:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors) near its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., Metizoline, Oxymetazoline).
-
For determining non-specific binding, a high concentration of a known unlabeled antagonist (e.g., phentolamine) is used instead of the test compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Case of Metizoline Hydrochloride: A Note on Data Scarcity
A comprehensive search for pharmacological data on Metizoline hydrochloride (CAS 17692-22-7) did not yield any preclinical or clinical studies detailing its efficacy as an alpha-adrenergic agonist, its receptor binding profile, or comparative data against other vasoconstrictors. Some databases classify it as an "antihistaminic or local vasoconstrictor" and an "antazoline derivative," which suggests potential vasoconstrictive activity. However, without experimental data, its potency, efficacy, and receptor selectivity remain uncharacterized in the public domain. This highlights a critical challenge in drug development and comparative analysis: the availability of robust, peer-reviewed data is essential for evidence-based assessment.
Conclusion
The efficacy of alpha-adrenergic agonists as vasoconstrictors is a well-established principle, with imidazoline derivatives like oxymetazoline and xylometazoline offering potent and long-lasting nasal decongestion. Their clinical utility is directly linked to their interaction with α1 and α2-adrenergic receptors, which can be quantitatively assessed through in vitro vasoconstriction and receptor binding assays. While a direct comparison with Metizoline hydrochloride is not feasible due to the lack of available data, the experimental frameworks provided in this guide are the gold standard for characterizing the pharmacological profile of any new or existing alpha-adrenergic agonist. Future research on less-characterized compounds is necessary to expand our understanding and provide a more complete comparative landscape.
References
- Stinson, D., & Sadofsky, L. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. [Journal Name, if available].
- World Anti-Doping Agency. (2019). The Prohibited List.
- QIAGEN. (n.d.). α-Adrenergic Signaling.
- Wikipedia. (n.d.). Metolazone.
- JNCT Professional University. (n.d.). Syllabus of D. Pharm For First Year.
- Wikipedia. (n.d.). Alpha-1 adrenergic receptor.
- Parini, A., et al. (1996). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics.
- National Center for Biotechnology Information. (2023).
- Paschalaki, K. E., & Randi, A. M. (2018).
- National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- Kamibayashi, T., & Maze, M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anesthesiology.
- Drugs.com. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Stinson, D., & Sadofsky, L. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. [Journal Name, if available].
- Lefkowitz, R. J., et al. (1984). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology.
- Wikipedia. (n.d.). Metamizole.
- Alford, P. W., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. [Journal Name, if available].
- Stinson, D., & Sadofsky, L. (2025). Part 1 - imidazolines and the changing face of nasal decongestants.
- Salem, J.-E., et al. (2024). Drugs associated with reversible cerebral vasoconstriction syndrome: A pharmacovigilance study in vigiBase®. Neurology.
- Motulsky, H. (1996).
- Ghaisas, S., et al. (2015). How can I quantify smooth muscle contraction in vitro?.
- Wikipedia. (n.d.). Camilofina.
- He, J.-Q., et al. (2001). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor...
- Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Li, H., et al. (2021). Rise and fall of decongestants in treating nasal congestion related diseases. Expert Opinion on Drug Safety.
- Synapse. (2023). Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action.
- van der Veen, S., et al. (2022). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology.
- Somoza, R. A., et al. (2021). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols.
- Mayo Clinic. (2025). Metolazone (oral route) - Side effects & dosage.
- National Center for Biotechnology Information. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Stinson, D., & Sadofsky, L. (2025). Part II – imidazolines and rhinitis medicamentosa: how can we tackle the rebound dilemma?. [Journal Name, if available].
- Smith, A. M. (2013). Development of an in vitro model of smooth muscle contraction. Nottingham ePrints.
- Bio-Rad. (n.d.).
- MedlinePlus. (2017). Metolazone.
- van der Veen, S., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology.
- Du, X.-J., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science.
- Hein, P., & Michel, M. C. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Naunyn-Schmiedeberg's Archives of Pharmacology.
- ClinicalTrials.gov. (n.d.). Clinical Trials.
Sources
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Metamizole - Wikipedia [en.wikipedia.org]
- 3. Part 1 - imidazolines and the changing face of nasal decongestants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 1 - imidazolines and the changing face of nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Metizoline Hydrochloride Efficacy: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the in vivo validation of Metizoline hydrochloride, a sympathomimetic agent with potential vasoconstrictive properties.[1] Given the limited publicly available preclinical data on Metizoline hydrochloride, this document establishes a robust validation strategy by drawing parallels with structurally related and well-characterized imidazoline derivatives, such as Oxymetazoline and Xylometazoline. The experimental designs and comparative data presented herein are intended to serve as a benchmark for researchers and drug development professionals aiming to elucidate the pharmacological profile of Metizoline hydrochloride.
Mechanistic Landscape: Adrenergic and Imidazoline Receptor Agonism
Metizoline hydrochloride belongs to a class of compounds that typically exert their effects through interaction with adrenergic and imidazoline receptors.[1][2] The primary mechanism of action for related compounds like Oxymetazoline and Xylometazoline involves agonism at α-adrenergic receptors located on the vascular smooth muscle of blood vessels.[3][4] This interaction initiates a signaling cascade that leads to vasoconstriction, forming the basis for their use as nasal decongestants.[3]
Activation of α1-adrenergic receptors on vascular smooth muscle cells triggers the Gq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction (vasoconstriction).[5]
Furthermore, some imidazoline derivatives also show affinity for imidazoline receptors, which can modulate their overall cardiovascular effects.[2][6][7] I1 imidazoline receptors, for instance, are implicated in the central regulation of blood pressure.[2][7][8] Therefore, a thorough in vivo validation of Metizoline hydrochloride should aim to characterize its activity at both adrenergic and imidazoline receptors to build a complete pharmacological profile.
Figure 1: Presumed signaling pathways of Metizoline Hydrochloride.
Comparative Landscape: Oxymetazoline and Xylometazoline as Benchmarks
Oxymetazoline and Xylometazoline are widely used topical nasal decongestants and serve as excellent comparators for evaluating the efficacy of Metizoline hydrochloride.[9] Studies have objectively measured and compared their decongestive effects, providing a wealth of data on their onset of action, duration of effect, and potential for side effects like rebound congestion.[9][10][11]
| Compound | Typical Concentration | Onset of Action | Duration of Action | Key Characteristics |
| Oxymetazoline HCl | 0.05% | Fast | Long-lasting | Potent α-adrenergic agonist.[3] |
| Xylometazoline HCl | 0.05% - 0.1% | Fast | Up to 12 hours | Similar efficacy to Oxymetazoline.[9] |
| Metizoline HCl | To be determined | To be determined | To be determined | The subject of validation. |
Table 1: Comparative Profile of Imidazoline-based Decongestants.
In Vivo Validation Strategy: A Phased Approach
A robust in vivo validation program for Metizoline hydrochloride should be structured to first demonstrate efficacy in a relevant topical application model and then to assess potential systemic effects.
Figure 2: Phased In Vivo Validation Workflow for Metizoline Hydrochloride.
Experimental Protocols
Rabbit Model for Nasal Decongestion
The rabbit is a suitable model for assessing nasal decongestion due to its relatively large and accessible nasal passages.
Objective: To quantify the change in nasal airway resistance following intranasal administration of Metizoline hydrochloride in comparison to a vehicle control and a positive control (Oxymetazoline).
Methodology:
-
Animal Acclimatization: Acclimatize male New Zealand white rabbits for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rabbits with an appropriate agent (e.g., ketamine/xylazine cocktail) to minimize movement and distress.
-
Baseline Measurement: Measure baseline nasal airway resistance using anterior rhinomanometry.
-
Test Article Administration: Administer a defined volume (e.g., 100 µL) of Metizoline hydrochloride solution (at varying concentrations), Oxymetazoline (0.05%), or vehicle (saline) into one nostril.
-
Post-Dosing Measurements: Record nasal airway resistance at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Data Analysis: Calculate the percentage change in nasal airway resistance from baseline for each treatment group.
Rat Model for Cutaneous Vasoconstriction
Laser Doppler flowmetry in rats provides a non-invasive method to assess cutaneous vasoconstriction, serving as a surrogate for activity on peripheral blood vessels.
Objective: To measure the change in cutaneous blood flow following topical application of Metizoline hydrochloride.
Methodology:
-
Animal Preparation: Anesthetize Sprague-Dawley rats and shave a small area on the dorsal skin.
-
Baseline Measurement: Use a laser Doppler flowmetry probe to establish a stable baseline reading of cutaneous blood flow.
-
Test Article Application: Apply a standardized amount of Metizoline hydrochloride gel or solution to the shaved area.
-
Continuous Monitoring: Continuously record blood flow for a defined period (e.g., 60 minutes).
-
Data Analysis: Express the results as a percentage reduction in blood flow from the baseline.
Spontaneously Hypertensive Rat (SHR) Model for Systemic Blood Pressure Effects
The SHR model is ideal for investigating the potential systemic cardiovascular effects of a vasoconstrictor agent.[12] While topical application aims for local effects, systemic absorption can occur.
Objective: To evaluate the impact of systemically administered Metizoline hydrochloride on mean arterial pressure and heart rate.
Methodology:
-
Animal Model: Utilize adult male Spontaneously Hypertensive Rats.[12]
-
Catheterization (Optional but recommended for precision): For continuous blood pressure monitoring, implant a catheter into the carotid artery or femoral artery. Alternatively, use tail-cuff plethysmography for non-invasive measurements.
-
Baseline Recordings: Record stable baseline mean arterial pressure and heart rate for at least 30 minutes.
-
Drug Administration: Administer Metizoline hydrochloride intravenously or intraperitoneally at various doses.
-
Post-Administration Monitoring: Continuously record cardiovascular parameters for at least 2 hours post-administration.
-
Data Analysis: Analyze the change in mean arterial pressure and heart rate from baseline.
Anticipated Comparative Efficacy Data
The following tables represent hypothetical data based on published findings for Oxymetazoline and Xylometazoline, and serve as a template for presenting the results for Metizoline hydrochloride.
| Treatment Group | N | Mean % Reduction in Nasal Airway Resistance (Peak Effect) |
| Vehicle (Saline) | 8 | < 5% |
| Oxymetazoline HCl (0.05%) | 8 | 45 ± 5% |
| Xylometazoline HCl (0.1%) | 8 | 42 ± 6% |
| Metizoline HCl (0.05%) | 8 | To be determined |
| Metizoline HCl (0.1%) | 8 | To be determined |
Table 2: Hypothetical Comparative Efficacy in a Rabbit Nasal Decongestion Model.
| Treatment Group | N | Mean % Reduction in Cutaneous Blood Flow at 30 min |
| Vehicle (Gel Base) | 6 | < 3% |
| Oxymetazoline HCl (0.05%) | 6 | 35 ± 4% |
| Metizoline HCl (0.05%) | 6 | To be determined |
Table 3: Hypothetical Comparative Efficacy in a Rat Cutaneous Vasoconstriction Model.
| Treatment Group (IV Bolus) | N | Peak Change in Mean Arterial Pressure (mmHg) |
| Vehicle (Saline) | 6 | -2 ± 1 |
| Phenylephrine (α1-agonist control) | 6 | +40 ± 5 |
| Metizoline HCl (Low Dose) | 6 | To be determined |
| Metizoline HCl (High Dose) | 6 | To be determined |
Table 4: Hypothetical Systemic Blood Pressure Effects in the SHR Model.
Conclusion and Future Directions
The successful in vivo validation of Metizoline hydrochloride hinges on a systematic comparison against established compounds within its class. The experimental framework outlined in this guide provides a clear path to generating the necessary data to define its efficacy and safety profile. By characterizing its effects on both local vasoconstriction and systemic cardiovascular parameters, researchers can build a comprehensive understanding of its therapeutic potential.
Future studies should also investigate the potential for tachyphylaxis (tolerance) and rebound congestion following repeated administration, as these are known liabilities for this class of compounds. Furthermore, receptor binding assays would be invaluable in determining the specific adrenergic and imidazoline receptor subtypes with which Metizoline hydrochloride interacts, thereby providing a more complete mechanistic understanding of its pharmacological activity.
References
- Vertex AI Search. (2019). The Prohibited List | World Anti Doping Agency - WADA.
- StatPearls. (n.d.). Metolazone. NCBI Bookshelf.
- Mayo Clinic. (2025). Metolazone (oral route).
- National Institutes of Health. (n.d.). Metolazone. PubChem.
- Wikipedia. (n.d.). Metolazone.
- PubMed. (1999).
- PubMed. (2010). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects.
- PMC. (n.d.).
- PubMed. (n.d.). The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism.
- Patsnap Synapse. (2024). What is the mechanism of Methdilazine Hydrochloride?
- Semantic Scholar. (2020). How Toxic indeed is Oxymetazoline? Collection and Comparison of Toxicological Data of Pharmacologically Active Imidazoline Deriv.
- American Heart Association Journals. (n.d.). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle.
- American Heart Association. (n.d.).
- Drug Central. (n.d.). metizoline.
- National Institutes of Health. (n.d.). Metizoline Hydrochloride. PubChem.
- ResearchGate. (2025). A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects | Request PDF.
- MDPI. (n.d.).
- PMC. (2015).
- Wikipedia. (n.d.). 5-HT2C receptor agonist.
- ResearchGate. (n.d.).
- PubMed. (n.d.). An evaluation of nasal response following different treatment regimes of oxymetazoline with reference to rebound congestion.
- Jetir.Org. (n.d.). “A Comprehensive Review on Oxymetazoline Hydrochloride as Nasal Spray”.
- Wikipedia. (n.d.). Vascular smooth muscle.
- Patsnap Synapse. (2024). What are imidazoline receptor agonists and how do they work?
- PMC. (n.d.). Animal models for the study of primary and secondary hypertension in humans.
- PMC. (n.d.).
- PubMed. (n.d.).
- PubMed. (n.d.). Imidazoline receptors and their endogenous ligands.
Sources
- 1. metizoline [drugcentral.org]
- 2. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 3. jetir.org [jetir.org]
- 4. Vascular smooth muscle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An evaluation of nasal response following different treatment regimes of oxymetazoline with reference to rebound congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazoline Derivatives: Efficacy of Oxymetazoline vs. Xylometazoline as Topical Decongestants
An initial search for peer-reviewed studies on "Metizoline hydrochloride" did not yield specific results, suggesting a potential variation in nomenclature or a less common agent. However, the search provided extensive comparative data on two structurally related and widely studied imidazoline derivatives: Oxymetazoline and Xylometazoline. This guide, therefore, presents a detailed comparison of the efficacy of these two prominent nasal decongestants, leveraging available peer-reviewed data to inform researchers, scientists, and drug development professionals.
This comparative guide delves into the pharmacological profiles, clinical efficacy, and underlying mechanisms of Oxymetazoline and Xylometazoline. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based comparison to aid in research and development efforts within the field of topical decongestants.
Mechanism of Action: Alpha-Adrenergic Agonism
Both Oxymetazoline and Xylometazoline exert their primary pharmacological effect as direct-acting alpha-adrenergic receptor agonists.[1] When administered intranasally, they bind to and activate α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[1] This activation leads to vasoconstriction, which in turn reduces blood flow, decreases swelling and congestion, and improves nasal airflow.[1][2]
The signaling pathway for this action is a classic G-protein coupled receptor (GPCR) cascade, as illustrated below.
Sources
This guide provides an in-depth comparison of the pharmacokinetic profiles of several key imidazoline receptor agonists, a class of compounds widely used for their vasoconstrictive properties, particularly as nasal decongestants. We will examine the core principles of pharmacokinetic analysis through the lens of these agents, offering detailed experimental protocols and objective comparisons of available data for well-characterized compounds such as Oxymetazoline, Xylometazoline, and Naphazoline. We will also discuss the structurally related compound, Metizoline, and contextualize its likely pharmacokinetic properties despite a lack of extensive public data.
This document is intended for researchers, scientists, and drug development professionals. The structure is designed to provide not just data, but a causal understanding of the experimental choices that underpin pharmacokinetic science.
Introduction: The Imidazoline Agonist Family
Imidazoline derivatives are a class of sympathomimetic drugs characterized by a core imidazoline ring structure.[1][2] They exert their primary effects by acting as agonists at α-adrenergic receptors located on the smooth muscle of blood vessels.[1] This interaction triggers a signaling cascade that leads to vasoconstriction, making them highly effective for the temporary relief of nasal congestion or ocular redness.[1][3][4]
The clinical performance of these drugs—how quickly they work, how long they last, and their potential for systemic side effects—is governed by their pharmacokinetic profile. Pharmacokinetics is the study of "what the body does to a drug," encompassing the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME). Understanding the subtle ADME differences between structurally similar compounds is paramount for drug development and rational therapeutic use.
In this guide, we will compare the following imidazoline-based compounds:
-
Oxymetazoline: A widely used, long-acting nasal decongestant.
-
Xylometazoline: A potent decongestant with a slightly faster onset but shorter duration than oxymetazoline.
-
Naphazoline: Another common topical decongestant used in both nasal and ophthalmic preparations.[5]
-
Metizoline: A lesser-known imidazoline derivative, also developed as a topical nasal decongestant. It is important to note that detailed public pharmacokinetic data for Metizoline is scarce; therefore, its profile will be discussed based on established principles for this drug class.
The Pillars of Pharmacokinetic Investigation: Experimental Methodologies
To compare compounds authoritatively, one must first understand how pharmacokinetic data is generated. The following protocols represent the gold standard for characterizing the ADME properties of compounds like imidazoline agonists. The causality behind these experimental designs is rooted in the need to create a self-validating system of in vitro and in vivo data that, together, paint a complete picture of a drug's disposition.
The ADME Process
The journey of a drug through the body can be visualized as a sequence of critical stages. Understanding this pathway is fundamental to interpreting pharmacokinetic data.
Caption: A conceptual flowchart illustrating the four phases of pharmacokinetics (ADME).
Protocol 1: In Vivo Pharmacokinetic Study in an Animal Model (Rat)
Causality: An in vivo study is the most direct way to observe a drug's behavior in a living system. Using both intravenous (IV) and extravascular (e.g., intranasal) administration allows for the calculation of absolute bioavailability—the fraction of the administered dose that reaches systemic circulation. Rats are a common model due to their physiological similarities to humans in many metabolic processes and their well-established use in toxicology and pharmacokinetic studies.[6][7]
Step-by-Step Methodology:
-
Animal Preparation: Healthy male Sprague Dawley rats are used.[6] To facilitate dosing and repeated blood sampling, a catheter is surgically implanted in the jugular vein one day prior to the study.[6] Animals are fasted overnight to standardize gut absorption.
-
Dosing Groups:
-
Group 1 (IV): The compound is administered as a single bolus injection through the jugular vein catheter at a precise dose (e.g., 2 mg/kg). This group serves as the 100% bioavailability reference.
-
Group 2 (Intranasal): The compound is administered into the nasal cavity using a micropipette or specialized cannula at a higher dose (e.g., 10 mg/kg) to ensure measurable plasma concentrations.[6]
-
-
Blood Sampling: Serial blood samples (~100-200 µL) are collected from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to separate the plasma. The plasma is transferred to a new tube and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS): Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9] This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug even at very low concentrations.
-
Data Analysis: The plasma concentration-time data is plotted. Key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, Clearance, Volume of Distribution) are calculated using non-compartmental analysis software. Bioavailability (F%) is calculated as (AUC_intranasal / AUC_IV) * (Dose_IV / Dose_intranasal) * 100.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Causality: The liver is the primary site of drug metabolism.[10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11] This assay provides a rapid and cost-effective way to determine a compound's intrinsic susceptibility to metabolism, which is a key determinant of its in vivo clearance and half-life.[10][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.
-
Pooled human liver microsomes are thawed on ice.
-
An NADPH-regenerating system (cofactor solution) is prepared to ensure sustained enzyme activity.[13]
-
-
Incubation:
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]
-
Reaction Termination (Quenching): The reaction in each aliquot is immediately stopped by adding a large volume of ice-cold acetonitrile, which precipitates the microsomal proteins and stops all enzymatic activity.[13] An internal standard is often included in the acetonitrile for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is transferred for analysis.
-
Bioanalysis (LC-MS/MS): The concentration of the parent drug remaining at each time point is quantified.
-
Data Analysis: The natural log of the percentage of parent drug remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint) are calculated.[11]
Protocol 3: In Vitro Plasma Protein Binding (Equilibrium Dialysis)
Causality: Drugs in the bloodstream can exist in two states: bound to plasma proteins (like albumin) or free (unbound). Only the free fraction is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes.[14] Therefore, determining the fraction unbound (fu) is critical. Equilibrium dialysis is the gold-standard method as it minimizes non-specific binding and provides a robust measure of the true equilibrium between bound and unbound drug.[14][15]
Step-by-Step Methodology:
-
Apparatus Setup: A 96-well equilibrium dialysis apparatus (e.g., a RED device) is used. Each well is divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 8-14 kDa) that allows the small molecule drug to pass through but retains the large plasma proteins.[14][16]
-
Sample Preparation: The test compound is added to pooled human plasma at a clinically relevant concentration.
-
Dialysis:
-
The plasma containing the test compound is added to one chamber (the "donor" side).
-
An equal volume of protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber (the "receiver" side).[17]
-
-
Incubation: The entire plate is sealed and incubated at 37°C on a shaker for a sufficient time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[16][17]
-
Sampling: After incubation, equal volume aliquots are carefully removed from both the plasma chamber and the buffer chamber.
-
Bioanalysis (LC-MS/MS): The concentration of the drug is measured in both the plasma sample (representing total drug) and the buffer sample (representing only the free drug concentration at equilibrium).
-
Data Analysis: The percentage of drug bound to plasma proteins is calculated as: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100. The fraction unbound (fu) is Conc_buffer / Conc_plasma.
Comparative Pharmacokinetic Profiles
The following sections and table synthesize the available pharmacokinetic data for the selected imidazoline agonists. It is crucial to recognize that these compounds are primarily administered topically (intranasally or ophthalmically) to achieve a high local concentration with minimal systemic exposure.[18] Therefore, traditional oral bioavailability data is less relevant than the onset and duration of local action and the degree of systemic absorption.
Comparative Data Summary
| Parameter | Metizoline | Oxymetazoline | Xylometazoline | Naphazoline |
| Typical Application | Nasal Decongestant | Nasal & Ophthalmic Decongestant | Nasal Decongestant | Nasal & Ophthalmic Decongestant |
| Onset of Action | Not Available | ~10 minutes | 5-10 minutes | <10 minutes[19] |
| Duration of Action | Not Available | 8-12 hours | 6-8 hours | 2-6 hours[19] |
| Systemic Absorption | Expected to be low | Very low; minimal systemic exposure[18] | Very low; minimal systemic exposure[18] | May be systemically absorbed[19] |
| Elimination Half-life (t½) | Not Available | 5-6 hours[20] | 2-3 hours[21] | ~5-6 hours (estimated)[22] |
| Metabolism | Not Available | Data is limited | Data is limited | Metabolism data is scarce[3] |
| Protein Binding | Not Available | Not Available | Not Available | Data is unavailable[3] |
Discussion of Profiles
-
Metizoline: As a topical nasal decongestant structurally related to other imidazolines, Metizoline is expected to have very low systemic absorption when used as directed. Its primary action is localized vasoconstriction in the nasal mucosa. The lack of public data on its onset, duration, and systemic ADME parameters prevents a direct comparison but underscores the importance of the experimental protocols outlined above for characterizing such compounds.
-
Oxymetazoline vs. Xylometazoline: This is a classic comparison in pharmacology. Oxymetazoline has a longer duration of action (up to 12 hours) compared to Xylometazoline (up to 8 hours). This is consistent with its longer elimination half-life of 5-6 hours versus 2-3 hours for Xylometazoline.[20][21] While both have a rapid onset, Xylometazoline is often cited as being slightly faster. These differences, though subtle, can influence dosing frequency and patient preference. Both are designed for low systemic absorption to minimize side effects like hypertension.[18]
Integrated Experimental Workflow
The described protocols do not exist in isolation. They form a logical progression in drug discovery and development, where in vitro assays predict in vivo outcomes and guide the design of more complex studies.
Caption: Integrated workflow for pharmacokinetic characterization of a novel compound.
Conclusion
The pharmacokinetic profiles of imidazoline-based vasoconstrictors like Oxymetazoline, Xylometazoline, and Naphazoline reveal important differences in their duration of action and, consequently, their clinical utility and dosing regimens. Oxymetazoline's longer half-life affords it a prolonged duration of effect, while Naphazoline's shorter duration may require more frequent application. While all are designed for minimal systemic uptake, their potential for systemic absorption cannot be ignored and is a key parameter to assess for safety.
For compounds like Metizoline where public data is limited, a thorough characterization following the detailed in vitro and in vivo protocols described in this guide is essential. These self-validating experimental systems—from microsomal stability and protein binding assays to definitive animal pharmacokinetic studies—are the cornerstone of modern drug development. They allow scientists to predict human pharmacokinetics, establish safe dosing regimens, and provide the robust data package required for regulatory approval and safe clinical use.
References
Sources
- 1. Part 1 - imidazolines and the changing face of nasal decongestants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 1 - imidazolines and the changing face of nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. mims.com [mims.com]
- 20. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 21. Xylometazoline - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Metizoline Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of metizoline hydrochloride, a sympathomimetic amine utilized in research and development. Our aim is to empower you with the knowledge to manage this process with scientific integrity, ensuring the safety of your personnel and the preservation of our environment.
Metizoline hydrochloride (CAS RN: 5090-37-9) is a synthetic sympathomimetic agent.[1][2] While specific, comprehensive disposal guidelines for metizoline hydrochloride are not extensively documented, its classification as a sympathomimetic amine and general principles of laboratory chemical waste management provide a robust framework for its safe disposal.[2] This guide synthesizes these principles to offer a clear, actionable protocol.
The "Why" Behind the "How": Understanding the Hazards
Core Principles of Metizoline Hydrochloride Waste Management
The disposal of metizoline hydrochloride, like any laboratory chemical, should adhere to the foundational principles of waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH).[4][5] The primary goal is to prevent its release into the environment, particularly into sewer systems, and to ensure it is rendered non-hazardous through appropriate treatment.[6]
A crucial first step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[7] This determination should be made by a trained professional within your institution.[8]
Visualizing the Disposal Workflow
To provide a clear overview of the decision-making process, the following diagram illustrates the key stages in the disposal of metizoline hydrochloride.
Caption: A flowchart outlining the procedural steps for the safe disposal of metizoline hydrochloride waste.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the disposal of metizoline hydrochloride from a laboratory setting.
1. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling any chemical waste, including metizoline hydrochloride, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard requirement.
-
Laboratory Coat: To protect skin and clothing.
2. Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[9] Metizoline hydrochloride waste should be collected in a dedicated waste container and not mixed with other incompatible waste streams.
3. Containerization and Labeling: Clarity is Key
-
Container Selection: Use a designated, leak-proof container made of a material compatible with metizoline hydrochloride. Plastic containers are generally preferred.[10] The container must have a secure, screw-on cap.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Metizoline Hydrochloride".[12] The date on which the first waste is added to the container (the accumulation start date) must also be clearly marked.
4. Accumulation and Storage: A Secure Holding Pattern
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA within the laboratory.[11] This area must be under the control of the laboratory personnel.
-
Storage Conditions: The container should be kept closed at all times, except when adding waste.[11] It should be stored away from sources of ignition and in a cool, dry place.[13]
-
Accumulation Time Limits: Hazardous waste must be removed from the laboratory within one year of the accumulation start date, or sooner if the container is full.[8]
5. Final Disposal: The Professional Hand-Off
Under no circumstances should metizoline hydrochloride be disposed of down the drain or in the regular trash.[6] The recommended and most environmentally sound method of disposal for pharmaceutical waste is incineration by a licensed hazardous waste management company.[14]
-
Contacting a Vendor: Arrange for the collection of the waste by your institution's designated hazardous waste disposal vendor.
-
Documentation: Maintain meticulous records of the disposal process, including the date of pickup and the name of the disposal company.
Spill Management: A Rapid and Measured Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand).[15]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | To protect personnel from potential chemical exposure.[3] |
| Waste Segregation | Collect in a dedicated, separate container | To prevent hazardous reactions with incompatible chemicals.[9] |
| Container | Labeled, sealed, compatible material (e.g., plastic) | To ensure safe containment and clear identification of the waste.[10][11][12] |
| Storage | Designated Satellite Accumulation Area, cool, dry, away from ignition sources | To comply with regulations and maintain a safe laboratory environment.[11][13] |
| Disposal Method | Incineration via a licensed hazardous waste vendor | To ensure complete destruction of the compound and prevent environmental contamination.[14] |
| Prohibited Actions | Do not dispose of in sink or regular trash | To prevent water contamination and non-compliant disposal.[6] |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of metizoline hydrochloride is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure they are not only advancing scientific knowledge but are also upholding their commitment to a safe and sustainable laboratory environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
Weekender First Aid Kit. (2015, December 2). SAFETY DATA SHEET. Retrieved from [Link]
-
Mylan Inc. (2019, November 22). Meclizine Hydrochloride Tablets Safety Data Sheet. Retrieved from [Link]
-
Exposome-Explorer. (2014, March 3). Meclizine (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]
-
Webstaurant Store. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]
-
UCB. (2009, July 6). Meclozine hydrochloride safety data sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (2026, January 10). Metizoline. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
-
Grokipedia. (n.d.). Metizoline. Retrieved from [Link]
-
Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Pharmaceutical Waste Disposal. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
-
Montgomery College. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
PubChem. (n.d.). Metizoline Hydrochloride. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Metizoline hydrochloride. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2025, July 10). Pharmaceutical Waste Management for Businesses and Homeowners. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Metolazone. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
Sources
- 1. Metizoline Hydrochloride | C13H15ClN2S | CID 68629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. mwcog.org [mwcog.org]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. nems.nih.gov [nems.nih.gov]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. orionsignals.com [orionsignals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
